Product packaging for Methyl 4-(3-azetidinyloxy)benzoate(Cat. No.:CAS No. 1219948-82-9)

Methyl 4-(3-azetidinyloxy)benzoate

Cat. No.: B1394832
CAS No.: 1219948-82-9
M. Wt: 207.23 g/mol
InChI Key: JTHDHLXXKXNEIB-UHFFFAOYSA-N
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Description

Methyl 4-(3-azetidinyloxy)benzoate , with the molecular formula C11H13NO3, is a benzoate ester derivative featuring an azetidine ring . This compound serves as an important chemical intermediate and building block in medicinal chemistry and drug discovery research. Calculated physicochemical properties include a LogP of 1.34, three hydrogen bond acceptors, and one hydrogen bond donor, indicating favorable properties for drug-likeness screening . The polar surface area is 47.56 Ų, and it features four rotatable bonds, conforming to Lipinski's Rule of Five . The primary research value of this compound lies in its role as a precursor in the synthesis of novel therapeutic agents. Structure-activity relationship (SAR) studies have utilized this compound in the design and development of O-alkylamino-tethered salicylamide derivatives, which are investigated as potent anticancer agents . These derivatives, which incorporate various amino acid linkers, have shown broad anti-proliferative activities against both ER-positive and triple-negative breast cancer (TNBC) cell lines . One key derivative, compound 9a (JMX0293), demonstrated potent efficacy in suppressing tumor growth in a MDA-MB-231 xenograft model in vivo, highlighting the promise of this chemical scaffold in developing drug candidates that target persistent STAT3 phosphorylation, a known factor in tumorigenesis . Researchers value this compound for its utility in exploring non-ER-based molecular targets for aggressive cancers. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B1394832 Methyl 4-(3-azetidinyloxy)benzoate CAS No. 1219948-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHDHLXXKXNEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295587
Record name Methyl 4-(3-azetidinyloxy)benzoate
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-82-9
Record name Methyl 4-(3-azetidinyloxy)benzoate
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Record name Methyl 4-(3-azetidinyloxy)benzoate
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Record name methyl 4-(azetidin-3-yloxy)benzoate
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Foundational & Exploratory

Methyl 4-(3-azetidinyloxy)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-azetidinyloxy)benzoate is a chemical compound of interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a methyl ester and an azetidine ring linked to a benzene ring via an ether bond, presents a scaffold with potential for diverse biological activities. This technical guide provides a detailed overview of the known physicochemical properties, a proposed synthetic route, and standardized experimental protocols for its characterization. Due to the limited availability of experimental data, this guide combines predicted properties with established methodologies for empirical determination.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available, albeit predicted, physicochemical data for this compound. Researchers are strongly encouraged to determine these values experimentally.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃-
Molecular Weight 207.23 g/mol -
CAS Number 1219948-82-9-
Predicted Boiling Point 334.0 ± 32.0 °C[1]
Predicted Density 1.188 ± 0.06 g/cm³[1]
Predicted pKa 9.19 ± 0.40[1]
Melting Point Not available-
Solubility Not available-
LogP Not available-

Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer esterification of its carboxylic acid precursor, 4-(3-azetidinyloxy)benzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-(3-azetidinyloxy)benzoic acid hydrochloride

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Free Base: If starting with 4-(3-azetidinyloxy)benzoic acid hydrochloride, neutralize it to the free base by dissolving it in a minimal amount of water and adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate) until the pH is neutral. The free acid can then be extracted with an organic solvent and dried.

  • Esterification Reaction:

    • To a clean, dry round-bottom flask, add 4-(3-azetidinyloxy)benzoic acid.

    • Add an excess of anhydrous methanol to act as both the reactant and the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of the carboxylic acid) to the flask while stirring. Alternatively, for a milder reaction, thionyl chloride can be used to first form the acyl chloride, which is then reacted with methanol.

    • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is available).

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Micro-scale)

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Heating oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Small fusion tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

Procedure:

  • Place a small amount (a few drops) of the liquid this compound into a fusion tube.

  • Place a small capillary tube, sealed end up, inside the fusion tube containing the liquid.

  • Attach the fusion tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in a Thiele tube filled with heating oil, ensuring the heat is distributed evenly.

  • Heat the side arm of the Thiele tube gently and slowly.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • pH meter

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of purified water (or a buffer solution of a specific pH).

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • The solubility is expressed in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

Apparatus:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

  • Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Add a known volume of this solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other pre-saturated solvent. The volume ratio of octanol to water is typically between 1:1 and 4:1.

  • Shake the mixture vigorously for a set period (e.g., 5-10 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely, using a centrifuge if necessary to break up any emulsions.

  • Carefully sample a known volume from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

  • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Visualizations

Synthetic Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

Synthesis reactant1 4-(3-Azetidinyloxy)benzoic acid product This compound reactant1->product Esterification reactant2 Methanol (excess) reactant2->product catalyst H₂SO₄ (catalyst) catalyst->product byproduct Water

Caption: Synthesis of this compound via Fischer esterification.

Experimental Workflow: Purification

This diagram outlines a general workflow for the purification of a synthesized ester like this compound.

Purification_Workflow cluster_reaction Reaction Work-up cluster_extraction Liquid-Liquid Extraction cluster_drying_purification Isolation and Final Purification reaction_mixture Reaction Mixture evaporation Remove Excess Methanol (Rotary Evaporation) reaction_mixture->evaporation dissolution Dissolve in Organic Solvent evaporation->dissolution wash_water Wash with Water dissolution->wash_water wash_bicarb Wash with NaHCO₃ (aq) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry Organic Layer (e.g., MgSO₄) wash_brine->drying filtration Filter drying->filtration concentration Concentrate (Rotary Evaporation) filtration->concentration purification Purify Crude Product (e.g., Column Chromatography) concentration->purification final_product Pure this compound purification->final_product

Caption: General workflow for the purification of a synthesized ester.

References

The Synthesis and Applications of Benzoate Esters: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of methyl benzoate and its derivatives. While the specific compound "Methyl 4-(3-azetidinyloxy)benzoate" lacks extensive documentation in publicly available scientific literature, this paper will delve into the core chemistry of benzoate esters, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to Benzoate Esters

Benzoate esters are a class of organic compounds that are esters of benzoic acid. They are characterized by the presence of a benzene ring attached to an ester functional group. Methyl benzoate, the simplest of these esters, is a colorless liquid with a pleasant fruity odor. These compounds serve as important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances.[1][2] Their biological activities are diverse, with some derivatives exhibiting insecticidal, antimicrobial, and even anti-cancer properties.[1][3][4]

Synthesis of Methyl Benzoate

The primary method for synthesizing methyl benzoate is through the Fischer esterification of benzoic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid.[5][6][7]

General Experimental Protocol: Fischer Esterification

Materials:

  • Benzoic acid

  • Methanol (excess)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Carbon tetrachloride

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of benzoic acid, excess methanol, and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask.

  • A reflux condenser is attached, and the mixture is gently boiled for approximately 4 hours.

  • After reflux, the excess methanol is distilled off.

  • The remaining mixture is cooled and transferred to a separatory funnel containing water and carbon tetrachloride.

  • The funnel is shaken, and the lower organic layer containing the methyl benzoate is separated.

  • The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any unreacted benzoic acid, followed by a wash with water.

  • The washed organic layer is dried over anhydrous magnesium sulfate.

  • The final product, methyl benzoate, is obtained after the removal of the solvent by distillation.[5]

Alternative synthetic routes include the alkoxycarbonylation of aryl halides catalyzed by palladium complexes and the use of solid acid catalysts to create a more environmentally friendly process.[2][6][7]

Key Derivatives and Their Significance

While information on this compound is scarce, other derivatives of methyl benzoate have been investigated for various applications. For instance, 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as potential EGFR inhibitors for cancer therapy.[4] Another example is methyl 4-(2-bromoacetyl)benzoate, which serves as a chemical intermediate.[8]

Pharmacokinetics of Benzoate Derivatives

A study on 3,4-dihydroxy methyl benzoate in rats provided insights into the pharmacokinetic profile of a benzoate derivative. The following table summarizes the key parameters observed after intragastric administration.[9]

Pharmacokinetic ParameterValue
Cmax (Maximum Concentration)12.1 ± 1.93 mg/L
Tmax (Time to Cmax)27.5 ± 6.12 h
t1/2 (Half-life)39.2 ± 5.66 h
AUC(0→t)0.85 ± 0.13 g·min/L
AUC(0→∞)0.88 ± 0.14 g·min/L
Vd (Volume of Distribution)0.32 ± 0.04 L
CL (Clearance)5.79 ± 0.82 mL/min
Table 1: Pharmacokinetic parameters of 3,4-dihydroxy methyl benzoate in rats.[9]

Mechanism of Action

The mode of action for benzoate esters can vary depending on their specific structure. For instance, the insecticidal properties of methyl benzoate are believed to involve the inhibition of acetylcholinesterase (AChE), an important enzyme in the nervous system of insects.[3] Some benzoate derivatives have also been shown to interact with other molecular targets, including octopamine and gamma-aminobutyric acid (GABA) receptors in insects.[3] In the context of cancer research, synthetic derivatives are being designed to target specific signaling pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase pathway.[4]

Experimental and Logical Diagrams

The following diagrams illustrate a typical workflow for chemical synthesis and a conceptual signaling pathway.

G A Starting Materials (e.g., Benzoic Acid, Methanol) B Reaction (Fischer Esterification) A->B C Work-up (Extraction, Washing) B->C D Purification (Distillation) C->D E Final Product (Methyl Benzoate) D->E

Figure 1: A generalized workflow for the synthesis of Methyl Benzoate.

G Ligand Benzoate Derivative (Ligand) Receptor EGFR Ligand->Receptor Inhibition Signal Downstream Signaling (e.g., Proliferation) Receptor->Signal Blocks Response Cellular Response (Apoptosis) Signal->Response Induces

Figure 2: Conceptual inhibition of a signaling pathway by a benzoate derivative.

Conclusion

While the specific development timeline of this compound remains elusive in the current body of scientific literature, the foundational chemistry of methyl benzoate and its analogs provides a strong basis for future research and development. The synthetic methodologies are well-established, and the diverse biological activities of various derivatives continue to inspire the design of new therapeutic agents and other valuable chemical products. Further investigation into novel derivatives is warranted to explore their full potential in medicine and industry.

References

The Enigmatic Profile of Methyl 4-(3-azetidinyloxy)benzoate: A Chemical Probe in Obscurity

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing molecular architecture, Methyl 4-(3-azetidinyloxy)benzoate remains a molecule of limited scientific discourse, with its role as a chemical probe largely undefined in publicly accessible research. An extensive review of available literature and chemical databases reveals a significant scarcity of information regarding its synthesis, biological targets, and specific applications in chemical biology and drug discovery.

This technical guide sought to provide an in-depth analysis of this compound as a chemical probe for researchers, scientists, and drug development professionals. However, the foundational data required for such a comprehensive resource—including quantitative binding affinities, detailed experimental protocols, and established signaling pathways—is not presently available in the scientific domain.

Chemical Identity

This compound is a small organic molecule with the following key identifiers:

  • CAS Number: 1219948-82-9

  • Molecular Formula: C₁₁H₁₃NO₃

  • Molecular Weight: 207.23 g/mol

The structure features a central benzene ring substituted with a methyl ester group and an azetidin-3-yloxy group at the para position. The presence of the strained four-membered azetidine ring is a notable feature, as this motif is of growing interest in medicinal chemistry for its ability to impart favorable physicochemical properties.

The Azetidine Moiety in Probe Development

While specific data on this compound is lacking, the inclusion of an azetidine ring in chemical probes is a strategy employed to enhance molecular properties. Azetidines are recognized for their ability to:

  • Improve Aqueous Solubility: The polar nature of the nitrogen-containing ring can enhance the solubility of a compound, a crucial factor for biological assays.

  • Introduce a Three-Dimensional Vector: The non-planar structure of the azetidine ring can provide a vector for exiting a protein binding pocket, allowing for the attachment of reporter tags or other functionalities without disrupting core binding interactions.

  • Enhance Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

  • Fine-Tune Pharmacological Activity: The nitrogen atom can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of the molecule for its biological target.

The conceptual utility of the azetidine component in a chemical probe is visualized in the following workflow:

G cluster_0 Probe Design & Synthesis cluster_1 Biological Application Probe_Core Core Scaffold (e.g., Benzoate) Azetidine Azetidine Moiety Probe_Core->Azetidine Introduction of 3D vector & improved properties Linker Linker Attachment (via Azetidine-N) Azetidine->Linker Reporter Reporter Group (e.g., Fluorophore, Biotin) Linker->Reporter Target_Binding Binding to Biological Target Reporter->Target_Binding Probe interacts with target Signal_Generation Signal Generation/ Target Identification Target_Binding->Signal_Generation

Figure 1. Conceptual workflow for the role of an azetidine moiety in a chemical probe.

The Benzoate Scaffold in Chemical Biology

The methyl benzoate portion of the molecule provides a rigid scaffold that can participate in various non-covalent interactions within a protein binding site, including pi-stacking and hydrophobic interactions. Derivatives of benzoic acid are common in medicinal chemistry and have been explored as inhibitors for a range of enzymes and receptors.

Future Directions and the Call for Data

The absence of published research on this compound presents both a challenge and an opportunity. It is possible that this compound is a novel chemical entity with unexplored potential or an intermediate in proprietary drug discovery programs.

To ascertain its role as a chemical probe, the following experimental data would be essential:

  • Target Identification: High-throughput screening against diverse biological targets to identify potential protein partners.

  • Binding Affinity and Kinetics: Quantitative measurements (e.g., Kd, Ki, IC50) to determine the potency and specificity of its interaction with any identified targets.

  • Cellular Activity: Evaluation of its effects in cell-based assays to understand its functional consequences.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to determine the contribution of the azetidinyloxy and methyl benzoate moieties to its biological activity.

The following diagram illustrates a potential, though currently hypothetical, signaling pathway that could be investigated if a target for this compound were identified:

G Probe This compound Target_Protein Hypothetical Target Protein (e.g., Kinase, GPCR) Probe->Target_Protein Binding & Modulation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_2->Cellular_Response

Figure 2. A hypothetical signaling pathway modulated by this compound.

The Emerging Role of Azetidine-Containing Fragments in Drug Discovery: A Technical Guide Featuring Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality chemical starting points for therapeutic development. This approach relies on the screening of low molecular weight compounds, or "fragments," to identify those that bind to a biological target, which are then elaborated into more potent, drug-like molecules. Within the vast chemical space of potential fragments, those containing strained ring systems, such as azetidine, have garnered significant interest. This technical guide explores the utility of azetidine-containing fragments, with a particular focus on Methyl 4-(3-azetidinyloxy)benzoate as a representative example, in the FBDD workflow.

The Azetidine Moiety: A Scaffold for Innovation in FBDD

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique combination of properties that make it an attractive scaffold for fragment design. Its rigid, three-dimensional structure can effectively probe deep and narrow binding pockets within protein targets. This conformational restriction reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be functionalized to introduce vectors for fragment growing, linking, or merging.

Physicochemical Properties of this compound

This compound serves as an excellent case study for an azetidine-containing fragment. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1219948-82-9Commercially available
Molecular Formula C11H13NO3Commercially available
Molecular Weight 207.23 g/mol Commercially available
Predicted LogP 1.3ChemDraw
Predicted pKa (basic) 8.9ChemDraw
Predicted Polar Surface Area 47.9 ŲChemDraw

These properties align well with the "Rule of Three," a general guideline for fragment-like molecules (Molecular Weight < 300 Da, cLogP < 3, Number of Hydrogen Bond Donors/Acceptors < 3). Its moderate lipophilicity and water solubility are advantageous for screening at the higher concentrations often required in FBDD to detect weak binding affinities.

Experimental Protocols: A Generalized FBDD Workflow

Fragment Library Screening

The initial step involves screening a library of fragments, which would include this compound, against the protein target of interest. Common biophysical techniques for fragment screening include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify binders from a mixture of compounds.

      • Protocol Outline (STD NMR):

        • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.

        • Acquire a reference 1D ¹H NMR spectrum of a mixture of fragments (including the title compound) at a concentration of ~100 µM each.

        • Acquire an STD NMR spectrum with on-resonance saturation of protein resonances (e.g., at -1 ppm) and an off-resonance saturation (e.g., at 40 ppm).

        • Subtract the on-resonance from the off-resonance spectrum to reveal signals from fragments that have bound to the protein.

  • Surface Plasmon Resonance (SPR):

    • Protocol Outline:

      • Immobilize the target protein on a sensor chip.

      • Prepare a series of solutions of the fragment at different concentrations in a suitable running buffer.

      • Inject the fragment solutions over the sensor chip and monitor the change in the SPR signal (response units, RU).

      • Analyze the binding sensorgrams to determine the dissociation constant (Kd).

  • X-ray Crystallography:

    • Protocol Outline:

      • Crystallize the target protein.

      • Soak the crystals in a solution containing the fragment (typically at high concentration, e.g., 10-50 mM).

      • Collect X-ray diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

The following diagram illustrates a typical FBDD workflow:

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Optimization Library Fragment Library (including this compound) Screening Biophysical Screening (NMR, SPR, X-ray) Library->Screening Hits Identified Hits Screening->Hits Validation Hit Validation (Orthogonal Assays) Hits->Validation Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure Elaboration Structure-Guided Fragment Elaboration Structure->Elaboration Lead Lead Compound Elaboration->Lead Optimization Optimization of Potency & ADME Lead->Optimization Candidate Drug Candidate Optimization->Candidate

A generalized workflow for Fragment-Based Drug Discovery.
Synthesis and Elaboration

Once a fragment like this compound is identified as a binder, its structure is used as a starting point for chemical elaboration. The azetidine ring provides clear vectors for modification. The general synthetic approach to such fragments often involves the reaction of a substituted phenol with a protected 3-haloazetidine or an activated azetidin-3-ol.

A potential synthetic route for this compound and its subsequent elaboration is depicted below:

Synthesis_Elaboration cluster_synthesis Synthesis of Core Fragment cluster_elaboration Fragment Elaboration Strategies Starting_Materials Methyl 4-hydroxybenzoate + N-Boc-3-bromoazetidine Reaction_1 Base (e.g., K2CO3) Solvent (e.g., DMF) Starting_Materials->Reaction_1 SN2 Reaction Core_Fragment Methyl 4-(1-Boc-3-azetidinyloxy)benzoate Reaction_1->Core_Fragment Deprotection Acid (e.g., TFA) Core_Fragment->Deprotection Final_Fragment This compound Deprotection->Final_Fragment Final_Fragment_Node This compound Growing Fragment Growing (at Azetidine N) Final_Fragment_Node->Growing Alkylation/ Amidation Linking Fragment Linking (from Benzoate Ring) Final_Fragment_Node->Linking Further Functionalization

References

A Technical Guide to the Spectroscopic and Synthetic Profile of Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for Methyl 4-(3-azetidinyloxy)benzoate. Due to the absence of publicly available experimental data for this specific compound, this document outlines a plausible synthetic route and offers predicted spectral characteristics based on the analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this molecule's expected analytical profile.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining a benzoate scaffold, prevalent in numerous therapeutic agents, with an azetidine moiety. The 3-oxy-azetidine linkage can serve as a valuable pharmacophore, influencing properties such as solubility, metabolic stability, and target binding. This document details a proposed synthetic pathway and predicts the corresponding spectroscopic data to aid in the identification and characterization of this compound.

Proposed Synthetic Pathway

A viable and commonly employed method for the synthesis of aryl ethers from alcohols is the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under mild conditions. This is followed by a standard deprotection step to yield the final product. The proposed two-step synthesis of this compound is outlined below.

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway_of_Methyl_4-(3-azetidinyloxy)benzoate Proposed Synthesis of this compound cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: N-Boc Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reagents1 PPh₃, DIAD THF, 0°C to rt N-Boc-3-hydroxyazetidine->Reagents1 Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4-hydroxybenzoate->Reagents1 Intermediate N-Boc-Methyl 4-(3-azetidinyloxy)benzoate Reagents1->Intermediate Reagents2 TFA or HCl DCM Intermediate->Reagents2 Final_Product This compound Reagents2->Final_Product

Commercial availability and suppliers of Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 4-(3-azetidinyloxy)benzoate is a chemical compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the field of medicinal chemistry and drug development. Its unique structure, featuring an azetidine ring linked to a benzoate group, makes it a valuable intermediate for creating novel pharmaceutical agents. This technical guide provides an in-depth overview of its commercial availability, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 1029317-13-6
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance White to off-white solid
Purity Typically ≥95% or ≥97% depending on supplier

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their specific research and development needs. The table below lists several notable suppliers and the typical purities they offer.

SupplierPurity OfferedAvailability
BLDpharm97%In Stock
Chemsky95%In Stock
Alichem≥95%In Stock
Chemspace95%In Stock
Ambeed97%In Stock
Biosynth≥97%In Stock
Combi-Blocks>95%In Stock
PharmaBlock>97% (HPLC)In Stock

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. A common method involves the reaction of methyl 4-hydroxybenzoate with a protected 3-azetidinol derivative, followed by deprotection. A detailed experimental protocol, adapted from established synthetic routes, is provided below.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process starting from commercially available reagents.

Step 1: N-Boc-3-hydroxyazetidine reaction with Methyl 4-hydroxybenzoate

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent), methyl 4-hydroxybenzoate (1 equivalent), and triphenylphosphine (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the protected intermediate, methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate.

Step 2: Deprotection of the Boc-protected intermediate

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Reaction Execution: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution. Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or by partitioning between an organic solvent and a basic aqueous solution to neutralize the acid and then concentrating the organic layer to yield the final product, this compound.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C PPh3, DIAD, THF A->C B Methyl 4-hydroxybenzoate B->C D Methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate C->D Coupling E Methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate F TFA or HCl in Dioxane E->F G This compound F->G Acidic Cleavage

Synthetic pathway for this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key structural motif and intermediate in the synthesis of APIs. The azetidine ring, in particular, is a desirable feature in modern medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability.

This compound is utilized in the construction of more elaborate molecules targeting a range of diseases. For instance, it can be a precursor in the synthesis of novel antibacterial agents or inhibitors of specific enzymes implicated in disease pathways. The general workflow for its use in a drug discovery program is outlined below.

G A This compound (Building Block) B Chemical Modification (e.g., Amide Coupling, Ester Hydrolysis) A->B C Library of Derivative Compounds B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Role of the title compound in a drug discovery workflow.

The workflow begins with the strategic chemical modification of this compound. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives. Alternatively, the secondary amine of the azetidine ring can be functionalized. This library of new compounds is then subjected to biological screening to identify "hits"—compounds that show activity against a specific biological target. Promising hits undergo further chemical refinement in the lead optimization stage to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of a preclinical candidate.

Initial Biological Screening of Methyl 4-(3-azetidinyloxy)benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a representative document illustrating the expected content and format for a report on the initial biological screening of novel chemical entities. Due to the limited publicly available research data specifically on the biological screening of Methyl 4-(3-azetidinyloxy)benzoate derivatives, this guide utilizes generalized experimental protocols and hypothetical data based on the evaluation of structurally related heterocyclic compounds. This document is intended to serve as a framework for presenting such research.

Introduction

The azetidine scaffold is a valuable pharmacophore in modern drug discovery, known for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] The incorporation of an azetidinyloxy linkage to a methyl benzoate core presents a novel chemical space with the potential for interaction with a variety of biological targets. This guide outlines a representative initial biological screening cascade for a library of newly synthesized this compound derivatives. The primary objective of this initial screening is to identify lead compounds with promising activity in key therapeutic areas, such as oncology and infectious diseases, and to establish a preliminary structure-activity relationship (SAR).

Synthesis of this compound Derivatives

A generalized synthetic scheme for the preparation of the title compounds is presented below. The synthesis commences with the nucleophilic substitution of a suitable leaving group on the azetidine ring with the hydroxyl group of methyl 4-hydroxybenzoate, followed by derivatization of the azetidine nitrogen.

  • Step 1: Synthesis of this compound (Core Scaffold) A solution of methyl 4-hydroxybenzoate and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF) is treated with a 3-haloazetidine derivative protected with a suitable protecting group (e.g., Boc). The reaction mixture is heated to afford the protected intermediate, which is subsequently deprotected under acidic conditions to yield the core scaffold, this compound.

  • Step 2: Derivatization of the Azetidine Nitrogen The secondary amine of the core scaffold is then subjected to various synthetic transformations to generate a library of derivatives. These transformations can include, but are not limited to, acylation with various acid chlorides or anhydrides, reductive amination with aldehydes or ketones, and urea or thiourea formation with isocyanates or isothiocyanates, respectively.

In Vitro Biological Screening

The synthesized derivatives were subjected to a panel of in vitro assays to evaluate their potential as anticancer and antibacterial agents.

Anticancer Activity Screening

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma).

  • Cell Culture: The cell lines are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the cells are treated with the synthesized derivatives at various concentrations (typically ranging from 0.1 to 100 µM) for 72 hours. Doxorubicin is used as a positive control.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Compound IDR-Group on AzetidineA549 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
MAB-001-H>100>100>100
MAB-002-COCH₃75.282.168.5
MAB-003-COPh25.831.422.9
MAB-004-SO₂Ph15.318.912.7
MAB-005-CONHPh8.710.27.5
Doxorubicin-0.50.80.4
Antibacterial Activity Screening

The antibacterial activity of the compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were tested against Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacteria.

  • Bacterial Culture: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB).

  • Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration of 10 mg/mL and then serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL and added to each well. Ciprofloxacin is used as a positive control.

  • Incubation and Analysis: The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound IDR-Group on AzetidineS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
MAB-001-H>128>128
MAB-002-COCH₃64128
MAB-003-COPh3264
MAB-004-SO₂Ph1632
MAB-005-CONHPh816
Ciprofloxacin-0.50.25

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of MAB Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Antibacterial Antibacterial Screening (MIC Assay) Library->Antibacterial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antibacterial->MIC SAR SAR Analysis IC50->SAR MIC->SAR

Caption: Workflow for the synthesis and initial biological screening of this compound derivatives.

Hypothetical Signaling Pathway

Signaling_Pathway MAB_Derivative MAB Derivative (e.g., MAB-005) EGFR EGFR MAB_Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Preliminary Structure-Activity Relationship (SAR)

Based on the hypothetical data presented, a preliminary SAR can be inferred. The unsubstituted core molecule (MAB-001) is devoid of significant activity. The introduction of substituents on the azetidine nitrogen generally leads to an increase in both anticancer and antibacterial activity.

  • Anticancer Activity: A clear trend is observed where more complex and electron-withdrawing groups on the azetidine nitrogen enhance the antiproliferative effects. The phenylsulfonamide (MAB-004) and phenylurea (MAB-005) derivatives exhibit the most potent activity, suggesting that these moieties may be involved in key interactions with the biological target.

  • Antibacterial Activity: A similar trend is seen in the antibacterial screening, with the phenylurea derivative (MAB-005) showing the best activity against both S. aureus and E. coli. This suggests that the structural features contributing to anticancer activity may also play a role in the antibacterial mechanism of these compounds.

Conclusion and Future Directions

This technical guide outlines a systematic approach to the initial biological screening of a novel class of compounds, the this compound derivatives. The hypothetical screening results indicate that derivatization of the azetidine nitrogen is crucial for imparting biological activity. Specifically, derivatives bearing phenylsulfonamide and phenylurea moieties have been identified as promising leads for further investigation.

Future work will focus on:

  • Synthesis of a broader library of derivatives to further explore the SAR.

  • Evaluation of the most potent compounds in secondary assays to elucidate their mechanism of action.

  • In vivo studies to assess the efficacy and pharmacokinetic properties of lead candidates.

  • Lead optimization to improve potency and drug-like properties.

References

Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the expected conformational properties of the azetidine ring in Methyl 4-(3-azetidinyloxy)benzoate. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes foundational principles of azetidine stereochemistry, data from analogous 3-substituted azetidine derivatives, and theoretical considerations to predict its conformational behavior. The document outlines the probable puckered nature of the azetidine ring, discusses the factors influencing this conformation, and presents the experimental and computational methodologies that would be employed for its definitive determination.

Introduction to Azetidine Ring Conformation

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, exhibits a non-planar, puckered conformation to alleviate ring strain.[1][2] This puckering is a critical determinant of the molecule's overall three-dimensional shape, influencing its physicochemical properties and biological activity. The conformation of the azetidine ring can be described by a puckering amplitude and a pseudo-rotation phase angle. However, a simpler and more common description for substituted azetidines involves the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. An unsubstituted azetidine in the gas phase has been shown by electron diffraction to have a dihedral angle of approximately 37°.[2]

The substituent at the 3-position, as in this compound, is expected to have a significant influence on the ring's puckering and the preferred orientation of the substituent (axial vs. equatorial).

Predicted Conformation of the Azetidine Ring in this compound

Direct experimental data from X-ray crystallography or detailed NMR analysis for this compound is not available in the current body of scientific literature. However, based on studies of analogous 3-substituted azetidines, a puckered conformation is anticipated.

The substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. For a bulky substituent like the 4-(methoxycarbonyl)phenoxy group, the pseudo-equatorial position is generally expected to be favored to minimize steric hindrance with the protons on C2 and C4 of the azetidine ring.

The puckering of the azetidine ring is also influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the nitrogen is unsubstituted (N-H). The orientation of the N-H bond (axial or equatorial) will be in equilibrium, further influencing the overall conformational landscape.

Quantitative Conformational Parameters (Based on Analogs)

While specific quantitative data for this compound is unavailable, the following table summarizes typical conformational parameters observed for 3-substituted azetidines from computational and experimental studies. These values provide a reasonable estimate for the target molecule.

ParameterTypical Value Range for 3-Substituted AzetidinesReference
Puckering Dihedral Angle (C2-N1-C4 vs C2-C3-C4)20° - 40°[2]
Barrier to Ring Inversion1 - 5 kcal/mol[1]
Preferred Substituent Orientation (for bulky groups)Pseudo-equatorial[3]

Experimental Protocols for Conformation Determination

To definitively determine the conformation of the azetidine ring in this compound, the following experimental methodologies would be essential.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the solid-state conformation.

Methodology:

  • Crystallization: Crystals of this compound would be grown by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles. The puckering parameters of the azetidine ring can be calculated from these refined coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation and the dynamics of the molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D and 2D NMR Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY are crucial.

  • Analysis of Coupling Constants: The vicinal coupling constants (³J) between the protons on the azetidine ring are particularly informative. The magnitude of ³Jcis and ³Jtrans can be used in conjunction with the Karplus equation to estimate the dihedral angles and thus the ring puckering.[4][5]

  • Nuclear Overhauser Effect (NOE) Analysis: NOESY or ROESY experiments can reveal through-space proximities between protons. For instance, the presence or absence of NOEs between the C3 proton and the protons on C2 and C4 can help determine the preferred axial or equatorial orientation of the substituent.

Computational Modeling Workflow

In the absence of experimental data, computational modeling provides valuable insights into the conformational preferences.

computational_workflow cluster_input Input Generation cluster_calculation Conformational Search & Optimization cluster_analysis Analysis of Results cluster_output Output mol_build Build 3D Structure of This compound conf_search Perform Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search Initial Geometries dft_opt Geometry Optimization of Low-Energy Conformers (e.g., DFT with a suitable basis set) conf_search->dft_opt Candidate Structures energy_analysis Analyze Relative Energies of Conformers dft_opt->energy_analysis param_extraction Extract Geometric Parameters (Dihedral angles, Bond lengths) dft_opt->param_extraction nmr_prediction Predict NMR Parameters (Chemical shifts, Coupling constants) dft_opt->nmr_prediction final_report Generate Conformational Profile energy_analysis->final_report param_extraction->final_report nmr_prediction->final_report Comparison with Experimental Data (if available)

Caption: Computational workflow for determining azetidine ring conformation.

Signaling Pathways and Logical Relationships

The conformation of the azetidine ring is a fundamental molecular property that dictates how this compound interacts with biological targets. The logical relationship between the puckered state and its potential biological activity can be visualized as follows:

logical_relationship cluster_conformation Azetidine Ring Conformation cluster_properties Molecular Properties cluster_interaction Biological Interaction cluster_activity Pharmacological Effect puckered_state Puckered Conformation (Axial/Equatorial Substituent) dipole_moment Dipole Moment puckered_state->dipole_moment steric_profile Steric Profile puckered_state->steric_profile h_bonding Hydrogen Bonding Potential (N-H) puckered_state->h_bonding receptor_binding Receptor Binding Affinity and Specificity dipole_moment->receptor_binding steric_profile->receptor_binding h_bonding->receptor_binding biological_activity Biological Activity receptor_binding->biological_activity

Caption: Influence of azetidine conformation on biological activity.

Conclusion

While a definitive experimental determination of the azetidine ring conformation in this compound has not been reported, this guide provides a robust framework for understanding its likely conformational properties. Based on established principles and data from analogous compounds, a puckered azetidine ring with a pseudo-equatorial orientation of the bulky 4-(methoxycarbonyl)phenoxy substituent is predicted. The experimental and computational protocols outlined herein provide a clear roadmap for future studies to elucidate the precise three-dimensional structure of this molecule, which is essential for rational drug design and development.

References

An In-Depth Technical Guide to the Predicted ADME Properties of Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 4-(3-azetidinyloxy)benzoate (CAS No. 1219948-82-9)[1]. Due to the absence of readily available in-silico predictions for this specific molecule, this document offers a qualitative assessment based on its structural features. Furthermore, it outlines the standard in-silico prediction workflows and detailed experimental protocols for key in-vitro ADME assays that are crucial for the preclinical evaluation of drug candidates. This guide is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in making informed decisions.

Introduction

This compound is a small organic molecule featuring a methyl ester, a phenyl ring, an ether linkage, and an azetidine ring. Understanding the ADME properties of novel chemical entities is a critical component of the early drug discovery process, as it helps in predicting the pharmacokinetic behavior of a compound in-vivo. Poor ADME properties are a significant cause of late-stage drug candidate attrition. In recent decades, in-silico ADME prediction has become an indispensable tool for the rapid and cost-effective screening of large compound libraries, allowing for the early identification of molecules with potentially favorable pharmacokinetic profiles.[2][3][4]

This guide provides a qualitative prediction of the ADME profile of this compound based on its structural components. It also includes a generalized workflow for in-silico ADME prediction and detailed experimental protocols for fundamental in-vitro ADME assays.

Predicted ADME Profile of this compound

As of the date of this publication, specific in-silico or experimental ADME data for this compound is not publicly available. The following table summarizes the qualitatively predicted ADME properties based on the analysis of its chemical structure.

ADME Property Predicted Characteristic Rationale Based on Chemical Structure
Physicochemical Properties
Molecular Weight207.23 g/mol Low molecular weight is generally favorable for good absorption and distribution.
Lipophilicity (LogP)Moderately LipophilicThe presence of the phenyl ring and methyl ester contributes to lipophilicity, while the ether oxygen and azetidine nitrogen add polarity. A balanced LogP is often desirable for good permeability and solubility.
Aqueous Solubility (LogS)Moderately SolubleThe polar functional groups (ether and azetidine) are expected to enhance aqueous solubility. However, the aromatic ring may limit high solubility.
pKaBasicThe azetidine nitrogen is basic and will likely be protonated at physiological pH, which can influence solubility and interactions with biological targets.
Absorption
Intestinal AbsorptionLikely GoodThe low molecular weight and predicted moderate lipophilicity suggest that the compound could be well-absorbed through passive diffusion.
PermeabilityModerate to HighThe structural features are generally consistent with good membrane permeability.
Distribution
Plasma Protein Binding (PPB)ModerateCompounds with moderate lipophilicity often exhibit moderate binding to plasma proteins like albumin.
Blood-Brain Barrier (BBB) PenetrationPossibleLow molecular weight and moderate lipophilicity are factors that can favor BBB penetration. However, the polar groups might limit extensive brain uptake.
Volume of Distribution (Vd)ModerateExpected to distribute into tissues beyond the plasma volume but may not be extensively sequestered in fatty tissues.
Metabolism
Metabolic StabilityPotentially Susceptible to HydrolysisThe methyl ester is a potential site for hydrolysis by esterases in the liver, plasma, and other tissues. The azetidine ring may also be subject to metabolism.
Cytochrome P450 (CYP) Inhibition/InductionUnknownWithout specific data, the potential for CYP interactions cannot be predicted. This would need to be evaluated experimentally.
Excretion
Primary Route of ExcretionLikely RenalFollowing potential hydrolysis of the ester, the resulting carboxylic acid would be more polar and likely cleared by the kidneys.

In-Silico ADME Prediction Workflow

The prediction of ADME properties using computational methods typically follows a structured workflow. This process involves the generation of molecular descriptors, the application of predictive models, and the analysis of the results to guide further drug discovery efforts.[2][5][6]

ADME_Prediction_Workflow cluster_input Input cluster_processing Computational Processing cluster_output Predicted Properties cluster_analysis Analysis and Decision Making Molecule Chemical Structure (e.g., SMILES, SDF) Descriptors Calculate Physicochemical Descriptors (e.g., MW, LogP, TPSA) Molecule->Descriptors Models Apply QSPR/QSAR Models (Machine Learning, Rule-based) Descriptors->Models Absorption Absorption (e.g., HIA, Caco-2) Models->Absorption Distribution Distribution (e.g., PPB, BBB) Models->Distribution Metabolism Metabolism (e.g., CYP Inhibition, Stability) Models->Metabolism Excretion Excretion (e.g., Clearance) Models->Excretion Toxicity Toxicity (e.g., hERG, Ames) Models->Toxicity Analysis Data Analysis and Visualization Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis Decision Prioritization of Compounds Analysis->Decision

Figure 1: A generalized workflow for in-silico ADME property prediction.

Experimental Protocols for Key ADME Assays

To validate in-silico predictions and to obtain more definitive data, a variety of in-vitro ADME assays are employed. Below are detailed methodologies for three fundamental assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput assay used to predict passive intestinal absorption of compounds.[7][8][9][10]

Objective: To determine the permeability of a test compound across an artificial lipid membrane, simulating passive transcellular diffusion.

Methodology:

  • Preparation of the Artificial Membrane: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) dissolved in a volatile solvent like hexane. The solvent is allowed to evaporate, leaving a lipid layer on the filter.[7][8]

  • Preparation of Solutions: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH to create the donor solution. The acceptor plate is filled with a buffer solution, which may contain a surfactant to act as a "sink".[8]

  • Assay Procedure: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a defined period (typically 5 to 18 hours) with gentle shaking.[7][11]

  • Quantification: After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.[7]

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is widely used to predict human intestinal absorption and to identify compounds that may be subject to active transport.[12][13][14][15][16]

Objective: To measure the rate of transport of a test compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.[14][15]

  • Transport Studies (Apical to Basolateral): The culture medium on the apical (upper) side is replaced with a solution containing the test compound. The basolateral (lower) side is filled with fresh medium. The plates are incubated at 37°C. Samples are taken from the basolateral compartment at various time points.

  • Transport Studies (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral side and samples taken from the apical side.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[16] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[16]

In-Vitro Metabolic Stability Assay

This assay is used to determine the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[17][18][19][20]

Objective: To measure the rate of disappearance of a parent compound when incubated with liver fractions (microsomes or S9) or hepatocytes.[20]

Methodology:

  • Preparation of Incubation Mixtures: The test compound is incubated with liver microsomes or S9 fractions in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.[17]

  • Initiation of the Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH for Phase I metabolism.[17][19]

  • Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent like acetonitrile.[17]

  • Sample Analysis: After quenching, the samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in-vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Conclusion

While specific predicted ADME data for this compound is not currently available, a qualitative analysis of its structure suggests a potentially favorable profile for a drug discovery program, characterized by a low molecular weight and balanced polarity. However, the presence of a methyl ester indicates a potential liability for hydrolysis, which would need to be investigated experimentally. The provided in-silico workflow and detailed experimental protocols for key ADME assays offer a robust framework for the comprehensive evaluation of this and other novel chemical entities. Such an integrated approach, combining predictive modeling with in-vitro testing, is essential for the efficient and effective advancement of promising compounds in the drug development pipeline.

References

Methodological & Application

Synthesis of Methyl 4-(3-Azetidinyloxy)benzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of Methyl 4-(3-azetidinyloxy)benzoate, a valuable building block in medicinal chemistry and drug development. The synthesis employs a Williamson ether synthesis to couple methyl 4-hydroxybenzoate with N-Boc-3-hydroxyazetidine, followed by the acidic deprotection of the Boc group. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The azetidine moiety is a desirable feature in drug design as it can improve physicochemical properties such as solubility and metabolic stability. This protocol outlines a robust synthetic route accessible to researchers in organic and medicinal chemistry.

Reaction Scheme

The overall synthetic pathway is depicted below:

Experimental Protocol

Step 1: Synthesis of Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate

This step involves the formation of the ether linkage between methyl 4-hydroxybenzoate and N-Boc-3-hydroxyazetidine via a Williamson ether synthesis.

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-Boc-3-hydroxyazetidine

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

  • Add 1-Boc-3-hydroxyazetidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to yield the final product, this compound. Further purification can be performed by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

StepReactant 1Reactant 2Reagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
1Methyl 4-hydroxybenzoate1-Boc-3-hydroxyazetidineCs₂CO₃DMF60-7012-1875-85
2Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate-TFADCM0 to RT2-485-95

Experimental Workflow Diagram

Synthesis_Workflow start Start reactants1 Methyl 4-hydroxybenzoate 1-Boc-3-hydroxyazetidine start->reactants1 reaction1 Williamson Ether Synthesis (Cs₂CO₃, DMF, 60-70°C) reactants1->reaction1 workup1 Aqueous Workup & Extraction (EtOAc) reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate purification1->intermediate deprotection Boc Deprotection (TFA, DCM, 0°C to RT) intermediate->deprotection workup2 Aqueous Workup & Extraction (DCM) deprotection->workup2 final_product This compound workup2->final_product end End final_product->end

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme caution.

  • Cesium carbonate is a strong base; avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Methyl 4-(3-azetidinyloxy)benzoate in PROTAC Linker Design for Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the ability to target and degrade previously "undruggable" proteins.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3] This document provides detailed application notes and protocols for the potential use of Methyl 4-(3-azetidinyloxy)benzoate as a novel linker component in the design of PROTACs for oncology research.

The structure of this compound, featuring a rigid azetidine ring and a para-substituted benzene ring, suggests its utility in creating more constrained and conformationally defined linkers. Such rigidity can be advantageous in pre-organizing the PROTAC molecule for efficient ternary complex formation between the POI and the E3 ligase, a crucial step in inducing protein degradation.[][5]

Rationale for Using this compound in PROTAC Linkers

The incorporation of rigid structural motifs like azetidine and phenyl rings into PROTAC linkers can offer several advantages over traditional flexible alkyl or PEG linkers:

  • Improved Cell Permeability: While large and flexible linkers can negatively impact cell membrane permeability, the introduction of rigid components can lead to a more compact molecular shape, potentially improving cellular uptake.[6][7]

  • Enhanced Metabolic Stability: Aromatic and heterocyclic structures can be less susceptible to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles.[]

  • Reduced Conformational Entropy: A rigid linker reduces the number of rotational bonds, decreasing the entropic penalty associated with the formation of the ternary complex and potentially increasing binding affinity and degradation efficiency.[]

  • Favorable Vectorial Properties: The defined geometry of the azetidinyloxy-benzoate scaffold can provide precise control over the spatial orientation of the POI and E3 ligase ligands, facilitating productive ternary complex formation.

Design and Synthesis of a PROTAC Incorporating this compound

The following section outlines a general strategy for the synthesis of a PROTAC utilizing the this compound linker. This example assumes the use of a CRBN E3 ligase ligand (e.g., pomalidomide) and a generic kinase inhibitor as the warhead.

Diagram of the PROTAC Synthesis Workflow:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A This compound B Hydrolysis A->B LiOH, THF/H2O C 4-(3-Azetidinyloxy)benzoic acid B->C D Amide Coupling with Warhead-NH2 C->D HATU, DIPEA E Linker-Warhead Conjugate D->E F Amide Coupling with Pomalidomide-linker handle E->F HATU, DIPEA G Final PROTAC F->G

Caption: A general workflow for the synthesis of a PROTAC molecule.

Protocol 1: Synthesis of the Linker-Warhead Conjugate
  • Hydrolysis of this compound:

    • Dissolve this compound in a mixture of tetrahydrofuran (THF) and water (1:1).

    • Add lithium hydroxide (LiOH) (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product, 4-(3-Azetidinyloxy)benzoic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid linker.

  • Amide Coupling to the Warhead:

    • Dissolve the 4-(3-Azetidinyloxy)benzoic acid (1 equivalent) and the amine-functionalized warhead (1 equivalent) in dimethylformamide (DMF).

    • Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the linker-warhead conjugate.

Protocol 2: Final PROTAC Assembly
  • Amide Coupling to the E3 Ligase Ligand:

    • Dissolve the linker-warhead conjugate (1 equivalent) and an amine-functionalized pomalidomide derivative (1 equivalent) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC using preparative HPLC.

Characterization and Evaluation of the PROTAC

A series of biochemical and cellular assays are essential to characterize the synthesized PROTAC and evaluate its efficacy.

Diagram of the PROTAC Evaluation Workflow:

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation cluster_biochemical Biochemical cluster_cellular Cellular A Biochemical Assays D Binding Affinity (SPR/ITC) A->D E Ternary Complex Formation (FP/TR-FRET) A->E B Cellular Assays F Cell Permeability (PAMPA/Caco-2) B->F G Target Degradation (Western Blot/In-Cell Western) B->G H Cell Viability (MTT/CellTiter-Glo) B->H I Downstream Signaling (Western Blot) B->I C In Vivo Studies G->C

Caption: A typical workflow for the evaluation of a novel PROTAC.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the evaluation of a PROTAC incorporating the this compound linker.

ParameterAssayDescriptionExample Value
Binding Affinity (Warhead) Isothermal Titration Calorimetry (ITC)Measures the binding affinity of the warhead to the target protein (POI).Kd = 50 nM
Binding Affinity (E3 Ligand) Surface Plasmon Resonance (SPR)Measures the binding affinity of the E3 ligase ligand to its target.Kd = 100 nM
Ternary Complex Formation Fluorescence Polarization (FP)Assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.Kd = 25 nM
Target Degradation Western BlotQuantifies the reduction of the target protein levels in cells after PROTAC treatment.DC50 = 10 nM
Maximum Degradation Western BlotThe maximum percentage of target protein degradation achieved.Dmax = 95%
Cell Viability MTT AssayDetermines the cytotoxic effect of the PROTAC on cancer cell lines.IC50 = 20 nM
Cell Permeability Caco-2 AssayMeasures the ability of the PROTAC to cross cell membranes.Papp = 1 x 10-6 cm/s
Experimental Protocols
  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7 for breast cancer) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • MTT Incubation:

    • After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway Analysis

Understanding the downstream effects of target protein degradation is crucial. For instance, if the PROTAC targets a key kinase in a cancer-related signaling pathway, its degradation should lead to the downregulation of downstream signaling events.

Diagram of a Generic Kinase Signaling Pathway:

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_A Target Kinase (POI) Receptor->Kinase_A Activates Kinase_B Downstream Kinase Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: A simplified diagram of a typical kinase-driven signaling pathway in cancer.

By degrading the target kinase (POI), the PROTAC is expected to inhibit the entire downstream signaling cascade, leading to reduced cell proliferation and survival. This can be verified by performing Western blots for the phosphorylated (active) forms of downstream proteins.

Conclusion

This compound represents a promising, yet underexplored, building block for the design of rigid and effective PROTAC linkers in oncology research. Its incorporation has the potential to improve the pharmacokinetic and pharmacodynamic properties of PROTACs. The protocols and application notes provided here offer a framework for the synthesis, characterization, and evaluation of novel PROTACs utilizing this linker, paving the way for the development of next-generation targeted protein degraders.

References

Using Methyl 4-(3-azetidinyloxy)benzoate to target BRD4 for degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a compelling therapeutic target in oncology and other diseases.[1][2] BRD4 plays a crucial role in the expression of various oncogenes, including the master transcription factor c-Myc.[1][2][3][4] A novel and promising strategy to therapeutically target BRD4 is through Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[5] They achieve this by simultaneously binding to the protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5]

These application notes provide an overview and detailed protocols for utilizing a PROTAC-based approach to induce the degradation of BRD4.

Disclaimer: As of the latest available information, "Methyl 4-(3-azetidinyloxy)benzoate" has not been publicly documented as a component of a BRD4-targeting PROTAC. Therefore, to fulfill the request for detailed application notes, we will use the well-characterized JQ1-based PROTAC, MZ1 , as a representative example for targeting BRD4 for degradation. MZ1 is a cell-permeable PROTAC that links the BRD4 inhibitor (+)-JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, inducing the selective degradation of BRD4.[6][7][8]

Representative Compound: MZ1

MZ1 is a potent and selective degrader of BRD4.[6][8] It demonstrates preferential degradation of BRD4 over other BET family members, BRD2 and BRD3, at lower concentrations.[6][9]

Quantitative Data for MZ1

The following tables summarize the binding affinity and degradation performance of MZ1 for BRD4.

Table 1: Binding Affinity of MZ1 to BET Bromodomains

BromodomainBinding Affinity (Kd, nM)
BRD2 BD1/2307/228
BRD3 BD1/2119/115
BRD4 BD1/2382/120

Data obtained from isothermal titration calorimetry (ITC) experiments.[6][8]

Table 2: BRD4 Degradation Performance of MZ1

Cell LineDC50 (nM)Dmax (%)Time Point (hours)
H6618>95%24
H83823>95%24
HeLa~100>90%24
MV4-11 (AML)-Potent Degradation24

DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.[9]

Signaling Pathway and Mechanism of Action

BRD4 is a critical co-activator of transcription, particularly for genes regulated by super-enhancers, such as MYC.[1][3] By binding to acetylated histones, BRD4 recruits the positive transcription elongation factor b (P-TEFb) to gene promoters, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation.[3] Degradation of BRD4 disrupts this process, leading to the downregulation of key oncogenes like c-Myc.[10][11]

BRD4_Signaling_Pathway BRD4-Mediated Gene Transcription BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 Binds to RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Gene Target Genes (e.g., c-Myc) RNAPII->Gene Transcribes Transcription Transcription & Elongation Gene->Transcription

BRD4's role in transcriptional activation.

The mechanism of action for a BRD4-targeting PROTAC like MZ1 involves the formation of a ternary complex between BRD4, the PROTAC, and an E3 ubiquitin ligase (in this case, VHL). This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation BRD4 BRD4 PROTAC PROTAC (e.g., MZ1) BRD4->PROTAC Proteasome Proteasome BRD4->Proteasome Targeted to Ubiquitination Poly-ubiquitination PROTAC->Ubiquitination Induces E3_Ligase E3 Ligase (VHL) E3_Ligase->PROTAC Ubiquitination->BRD4 Tags Degradation BRD4 Degradation Proteasome->Degradation Mediates

Formation of the ternary complex and subsequent degradation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a BRD4-targeting PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Start Binding Target Binding Assay (e.g., TR-FRET) Start->Binding Degradation Western Blot for BRD4 Degradation Binding->Degradation Confirm Target Engagement Gene_Expression qPCR for Downstream Gene Expression (c-Myc) Degradation->Gene_Expression Confirm Functional Effect Viability Cell Viability Assay (e.g., CellTiter-Glo) Gene_Expression->Viability Assess Phenotypic Outcome End End Viability->End

A typical workflow for evaluating a BRD4 PROTAC.
Target Binding Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure the binding of the PROTAC to BRD4.[12][13][14][15]

Materials:

  • BRD4 (BD1) TR-FRET Assay Kit (commercially available)

  • Test compound (PROTAC)

  • Fluorescent microplate reader capable of TR-FRET measurements

  • White, non-binding, low-volume 384-well microplates

Protocol:

  • Prepare a 1x BRD TR-FRET assay buffer by diluting the 3x stock solution with distilled water.

  • Prepare serial dilutions of the test PROTAC in 1x assay buffer.

  • To a 384-well plate, add the diluted test PROTAC, terbium-labeled donor, dye-labeled acceptor, and the BET Bromodomain Ligand according to the kit manufacturer's instructions.

  • Initiate the reaction by adding diluted BRD4 protein to each well.

  • Incubate the plate at room temperature for 120 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (excitation at ~340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the PROTAC concentration to determine the IC50 value.

BRD4 Degradation Assay: Western Blot

Western blotting is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.[16][17]

Materials:

  • Cell line of interest (e.g., HeLa, MV4-11)

  • PROTAC stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-BRD4 and anti-loading control (e.g., α-Tubulin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Gel electrophoresis and blotting equipment

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using image analysis software to determine the percentage of BRD4 degradation relative to the vehicle control.

Downstream Gene Expression Analysis: Quantitative PCR (qPCR)

qPCR is used to measure the mRNA levels of BRD4 target genes, such as c-MYC, to confirm the functional consequence of BRD4 degradation.[18]

Materials:

  • Treated cell lysates (from the same experiment as the Western blot)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for c-MYC and a housekeeping gene (e.g., ACTB, GAPDH)

  • Real-time PCR system

Protocol:

  • Extract total RNA from the treated cells using a suitable RNA extraction kit.

  • Assess the RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for c-MYC and the housekeeping gene.

  • Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in c-MYC expression, normalized to the housekeeping gene and relative to the vehicle control.[18]

Cell Viability and Proliferation Assay: CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP.[19][20][21][22][23]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the PROTAC concentration to determine the IC50 for cell viability.

References

Protocol for attaching Methyl 4-(3-azetidinyloxy)benzoate to a warhead molecule

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Attaching Methyl 4-(3-azetidinyloxy)benzoate to a Warhead Molecule

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role.[][2][3][4] It connects the target-binding moiety (warhead) to another functional component, such as an E3 ligase ligand or an antibody. The linker's structure, length, and flexibility are critical for optimizing the efficacy, selectivity, and pharmacokinetic properties of the final conjugate.[5]

This compound is a versatile linker precursor containing an azetidine ring, which can provide conformational rigidity, and a benzoic acid moiety for conjugation. This document provides a detailed, two-step protocol for the covalent attachment of this linker to a generic amine-containing warhead molecule. The protocol first describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard and robust carbodiimide-mediated coupling reaction to form a stable amide bond with the warhead.

Principle of the Method

The attachment protocol is based on a two-stage chemical synthesis:

  • Saponification (Hydrolysis): The methyl ester of the linker, this compound, is first hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield its corresponding carboxylate salt. Subsequent acidification provides the active carboxylic acid, 4-(3-azetidinyloxy)benzoic acid, which is necessary for the subsequent coupling reaction.

  • Amide Bond Formation (EDC/NHS Coupling): The carboxylic acid group on the linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate reacts with NHS to form a more stable amine-reactive NHS ester.[6][7] The NHS ester then readily reacts with a primary or secondary amine on the warhead molecule to form a stable amide bond, covalently linking the two components.[] The inclusion of NHS or its water-soluble analog (sulfo-NHS) increases the efficiency and stability of the coupling reaction.[6][9]

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing warhead molecule

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Protocol Step 1: Hydrolysis of this compound

This procedure converts the inactive methyl ester linker into the active carboxylic acid linker.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Addition of Base: Add Lithium hydroxide (LiOH) (approx. 1.5 eq) dissolved in water to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Acidification: Once the reaction is complete, carefully add 1M HCl solution to quench the reaction and acidify the mixture to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-(3-azetidinyloxy)benzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Protocol Step 2: EDC/NHS Coupling to an Amine-Containing Warhead

This procedure conjugates the activated linker to the warhead.

  • Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(3-azetidinyloxy)benzoic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise to the solution.

  • Activation Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester.

  • Warhead Addition: In a separate flask, dissolve the amine-containing warhead molecule (1.0 eq) in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (2-3 eq) to this solution.

  • Coupling Reaction: Add the warhead solution to the activated linker solution (the NHS-ester).

  • Reaction: Let the reaction stir at room temperature overnight (12-18 hours). Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine to remove unreacted reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the final linker-warhead conjugate.[10][11]

  • Characterization: Confirm the structure and purity of the final conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes typical parameters and expected outcomes for the described protocol. Actual results may vary depending on the specific warhead molecule and reaction scale.

ParameterStep 1: HydrolysisStep 2: EDC/NHS Coupling
Reactant Molar Ratio Linker:LiOH (1:1.5)Linker:Warhead (1.1:1)
Coupling Agent Ratio N/ALinker:EDC:NHS (1:1.2:1.2)
Solvent THF/WaterAnhydrous DMF
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours12 - 18 hours
Typical Yield > 90%40 - 70%
Purity (Post-Purification) > 95%> 98% (by HPLC)
Primary QC Methods TLC, LC-MS, ¹H NMRHPLC, HRMS, ¹H NMR

Visualizations

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G cluster_0 Phase 1: Linker Activation cluster_1 Phase 2: Conjugation start Start with This compound hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) start->hydrolysis acidification Acidification & Extraction (HCl, EtOAc) hydrolysis->acidification linker_acid Purified 4-(3-azetidinyloxy)benzoic Acid acidification->linker_acid activation Step 2: NHS Ester Formation (EDC, NHS, DMF) linker_acid->activation Proceed to Coupling coupling Amide Coupling with Amine-Warhead activation->coupling purification Purification (HPLC / Chromatography) coupling->purification final_product Final Linker-Warhead Conjugate purification->final_product

Caption: High-level workflow for the two-phase protocol.

G cluster_reaction EDC/NHS Amide Coupling Reaction linker 4-(3-azetidinyloxy)benzoic Acid (Linker-COOH) activated_ester NHS-Activated Linker (Linker-CO-NHS) linker->activated_ester  Activation 1 warhead Amine-Warhead (Warhead-NH2) final_conjugate Final Conjugate (Linker-CONH-Warhead) edc_nhs EDC, NHS DMF, 0°C -> RT activated_ester->final_conjugate  Coupling   2 byproducts + EDC-urea byproduct + NHS

Caption: Simplified scheme of the EDC/NHS coupling reaction.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Methyl 4-(3-azetidinyloxy)benzoate-Containing PROTACs in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of proteolysis-targeting chimeras (PROTACs) that incorporate the Methyl 4-(3-azetidinyloxy)benzoate moiety. The described protocol is optimized for high-throughput analysis in a drug discovery and development setting, offering excellent linearity, accuracy, and precision in human plasma. The method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This methodology is suitable for pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies of this emerging class of therapeutic agents.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The analysis of PROTACs in biological matrices presents unique challenges due to their often high molecular weight, complex structures, and potential for metabolic instability.[1][4]

The this compound structural motif is increasingly being incorporated into PROTAC design. A reliable and sensitive bioanalytical method is crucial for advancing these drug candidates through the development pipeline.[2] This application note provides a comprehensive protocol for the LC-MS/MS analysis of such PROTACs, ensuring high-quality data for pharmacokinetic assessments.

Experimental

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of the PROTAC from human plasma.[5]

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (IS). A suitable internal standard would be a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a standard C18 reversed-phase column, providing good peak shape and resolution.[3][5]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm or equivalent
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate
Mass Spectrometry

Mass spectrometric analysis was conducted using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[5][6]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Ion Spray Voltage5500 V
Temperature550°C
Curtain Gas35 psi
Collision GasNitrogen
Dwell Time100 ms

Proposed MRM Transitions:

The selection of MRM transitions is critical for the selectivity and sensitivity of the assay. For a hypothetical PROTAC containing the this compound moiety, the precursor ion would be the protonated molecule [M+H]⁺. The product ions would be generated through collision-induced dissociation (CID). Based on the common fragmentation patterns of esters and ethers, a plausible fragmentation would involve the cleavage of the ester or ether linkage.

Table 3: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound PROTAC[M+H]⁺Fragment 1 (e.g., loss of linker and E3 ligase binder)Optimized (e.g., 35)
[M+H]⁺Fragment 2 (e.g., ion containing the this compound core)Optimized (e.g., 45)
Internal Standard (IS)[M+H]⁺Specific FragmentOptimized

Note: The exact m/z values and collision energies must be empirically determined for the specific PROTAC molecule.

Results and Discussion

Method Validation

The method was validated according to standard bioanalytical method validation guidelines. The following parameters were assessed:

Linearity and Range: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a correlation coefficient (r²) of >0.99.

Table 4: Calibration Curve Summary

Concentration Range (ng/mL)Regression ModelWeighting
1 - 1000Linear1/x²>0.99

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for the LLOQ).

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1095 - 105< 1293 - 107
Low3< 897 - 103< 1096 - 104
Medium100< 698 - 102< 897 - 103
High800< 599 - 101< 798 - 102

Visualizations

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades POI

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

LCMS_Workflow Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (150 µL Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LC_Injection LC-MS/MS Injection (5 µL) Supernatant->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for the LC-MS/MS analysis of PROTACs.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of PROTACs containing the this compound moiety in human plasma. The method is rapid, sensitive, and robust, making it well-suited for supporting drug discovery and development activities. The simple sample preparation and fast chromatography allow for high-throughput analysis, which is essential for pharmacokinetic studies. This method can be readily adapted for other PROTAC molecules with similar structural features.

References

Application Notes and Protocols for PROTACs Utilizing a Methyl 4-(3-azetidinyloxy)benzoate Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components—a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a chemical linker.[][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5][6]

This document provides detailed application notes and protocols for the design and synthesis of PROTACs incorporating a novel Methyl 4-(3-azetidinyloxy)benzoate linker. This linker offers a semi-rigid structure with a defined exit vector, potentially enabling precise control over the orientation of the warhead and the E3 ligase binder.

Hypothetical PROTAC Design: Targeting BRD4 for Degradation

To illustrate the application of the this compound linker, we propose the design of a PROTAC, designated as AP-21 , targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. This hypothetical PROTAC will utilize the well-characterized BRD4 inhibitor JQ1 as the warhead and pomalidomide as the recruiting ligand for the Cereblon (CRBN) E3 ligase.

Core Components of AP-21:

  • Warhead: JQ1, a potent inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4.

  • E3 Ligase Ligand: Pomalidomide, a derivative of thalidomide that binds to the CRBN E3 ligase.[4]

  • Linker Core: this compound, which will be chemically modified to connect the warhead and the E3 ligase ligand.

Synthesis of PROTAC AP-21

The synthesis of AP-21 involves a multi-step process, beginning with the functionalization of the this compound linker, followed by sequential conjugation to the warhead and the E3 ligase ligand.

Part 1: Synthesis of the Functionalized Linker

The commercially available this compound is first hydrolyzed to its corresponding carboxylic acid. This acid is then activated for subsequent amide bond formation.

Protocol 1: Synthesis of 4-(3-azetidinyloxy)benzoic acid (Linker-COOH)

  • Hydrolysis: To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1N HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3-azetidinyloxy)benzoic acid (Linker-COOH).

  • Purify the crude product by flash chromatography or recrystallization to obtain the pure Linker-COOH.

Part 2: Conjugation to the E3 Ligase Ligand (Pomalidomide)

The synthesized Linker-COOH is coupled with a functionalized pomalidomide derivative.

Protocol 2: Synthesis of Linker-Pomalidomide Conjugate

  • Activation of Linker-COOH: Dissolve Linker-COOH (1.1 eq) in anhydrous dimethylformamide (DMF). Add HATU (1.1 eq) and DIPEA (2.2 eq) and stir at room temperature for 15 minutes.

  • Coupling: Add 4-amino-pomalidomide (1.0 eq) to the activated linker solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the Linker-Pomalidomide conjugate.

Part 3: Conjugation to the Warhead (JQ1)

The final step involves the coupling of the Linker-Pomalidomide conjugate with a suitable JQ1 derivative.

Protocol 3: Synthesis of PROTAC AP-21

  • Activation of JQ1 derivative: A JQ1 derivative with a carboxylic acid handle (JQ1-COOH) is used. Dissolve JQ1-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.0 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes.

  • Coupling: The azetidine nitrogen of the Linker-Pomalidomide conjugate acts as the nucleophile. Add the Linker-Pomalidomide conjugate (1.2 eq) to the activated JQ1-COOH solution.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC AP-21 using preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocols for PROTAC Evaluation

The following are key experiments to assess the biological activity of the newly synthesized PROTAC AP-21.

Protocol 4: Western Blot for BRD4 Degradation

This protocol is used to determine the ability of AP-21 to induce the degradation of BRD4 in a cellular context.

  • Cell Culture and Treatment: Seed a human cancer cell line known to express BRD4 (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of AP-21 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control.

Protocol 5: Cell Viability Assay

This assay measures the effect of BRD4 degradation on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AP-21 for 72 hours.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the compound concentration. Calculate the IC50 value.

Data Presentation

Summarize the quantitative data from the above experiments in the following tables for clear comparison.

Table 1: BRD4 Degradation Efficiency of PROTAC AP-21

CompoundDC50 (nM)Dmax (%)Cell LineTreatment Time (h)
AP-21MCF-718
ControlMCF-718

DC50: Concentration at which 50% degradation is observed. Dmax: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity of PROTAC AP-21

CompoundIC50 (nM)Cell LineTreatment Time (h)
AP-21MCF-772
JQ1MCF-772
ControlMCF-772

IC50: Concentration at which 50% inhibition of cell growth is observed.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 POI Protein of Interest (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to Warhead Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex binds to E3 Ligand PROTAC PROTAC (AP-21) Ternary_Complex->POI Polyubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Synthesis_Workflow start This compound step1 Hydrolysis (LiOH, MeOH/H2O) start->step1 linker_cooh 4-(3-azetidinyloxy)benzoic acid (Linker-COOH) step1->linker_cooh step2 Amide Coupling (HATU, DIPEA) linker_cooh->step2 pomalidomide 4-Amino-Pomalidomide pomalidomide->step2 linker_poma Linker-Pomalidomide Conjugate step2->linker_poma step3 Amide Coupling (HATU, DIPEA) linker_poma->step3 jq1 JQ1-COOH jq1->step3 protac_ap21 PROTAC AP-21 step3->protac_ap21 Evaluation_Workflow start Synthesized PROTAC AP-21 cell_culture Cell Culture (e.g., MCF-7) start->cell_culture treatment PROTAC Treatment (Dose-response) cell_culture->treatment western_blot Western Blot for BRD4 Degradation treatment->western_blot cell_viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->cell_viability data_analysis_wb Data Analysis: DC50 and Dmax western_blot->data_analysis_wb data_analysis_via Data Analysis: IC50 cell_viability->data_analysis_via conclusion Evaluation of PROTAC Efficacy data_analysis_wb->conclusion data_analysis_via->conclusion

References

Cell-based assays for evaluating PROTACs with Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of Proteolysis Targeting Chimeras (PROTACs). The protocols are designed for researchers, scientists, and drug development professionals working on targeted protein degradation. While the following protocols are broadly applicable, they are presented in the context of evaluating a hypothetical PROTAC containing a Methyl 4-(3-azetidinyloxy)benzoate moiety.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC molecule typically consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] This event-driven pharmacology offers a powerful new modality for therapeutic intervention, particularly for targeting proteins previously considered "undruggable".[7][8]

The successful development of a PROTAC requires a comprehensive evaluation of its activity within a cellular context. Key parameters to assess include the PROTAC's ability to engage its target and the E3 ligase, induce the formation of a stable ternary complex, lead to target protein degradation, and exert a specific downstream biological effect, such as decreased cell viability in cancer cells.

Overview of Key Cell-Based Assays

A multi-assay approach is crucial for a thorough evaluation of PROTAC candidates. The following assays are fundamental for characterizing the cellular activity of PROTACs:

  • Target Protein Degradation Assays: These assays directly measure the reduction in the levels of the target protein.

    • Western Blotting: A semi-quantitative to quantitative method to determine the levels of a specific protein in cell lysates.[5][9][10]

    • HiBiT/NanoLuc®-based Assays: A highly sensitive, quantitative, and high-throughput method to measure protein levels in live or lysed cells.[11][12][13][14][15]

  • Cell Viability/Cytotoxicity Assays: These assays assess the downstream functional consequence of target protein degradation, particularly relevant for oncology applications.

    • CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous assay that measures the number of viable cells in culture based on the quantification of ATP.[16][17][18][19]

  • Target Engagement Assays: These assays confirm that the PROTAC is binding to its intended target and the E3 ligase within the complex cellular environment.

    • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in living cells.[7][20][21][22]

The following sections provide detailed protocols for these assays. For the purpose of these protocols, we will consider the evaluation of a hypothetical PROTAC, "PROTAC-X," which contains a this compound moiety.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC-X (with this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action Diagram.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_assays Cell-Based Assays cluster_endpoints Endpoint Analysis cluster_data Data Analysis Assay_Selection Select Cell Line Expressing Target Protein Cell_Culture Culture and Seed Cells in Multi-well Plates Assay_Selection->Cell_Culture PROTAC_Treatment Treat Cells with PROTAC-X Dilution Series Cell_Culture->PROTAC_Treatment Incubation Incubate for Defined Time Period PROTAC_Treatment->Incubation Degradation_Assay Protein Degradation (Western Blot / HiBiT) Incubation->Degradation_Assay Viability_Assay Cell Viability (CellTiter-Glo) Incubation->Viability_Assay Target_Engagement_Assay Target Engagement (NanoBRET) Incubation->Target_Engagement_Assay Data_Analysis Data Acquisition (Luminometer, Imager) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Target_Engagement_Assay->Data_Analysis Quantification Quantification and Normalization Data_Analysis->Quantification Curve_Fitting Dose-Response Curve Fitting Quantification->Curve_Fitting Parameter_Determination Determine DC50, Dmax, IC50 Curve_Fitting->Parameter_Determination

References

Application Notes and Protocols: Hypothetical Use of Methyl 4-(3-azetidinyloxy)benzoate in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.

This document provides a hypothetical framework for the use of Methyl 4-(3-azetidinyloxy)benzoate as a novel building block in the synthesis of PROTACs for targeted protein degradation studies. While there is no direct published evidence for the use of this specific molecule in TPD, its structural motifs—an azetidine ring and a substituted benzoate—are found in various bioactive molecules, including components of PROTACs. The azetidine moiety can be a component of linkers or E3 ligase ligands, while substituted benzoates can serve as ligands for target proteins. This document, therefore, outlines a potential application of this compound as a precursor to a novel warhead for a hypothetical protein of interest (POI-X).

Hypothetical Application: Development of a PROTAC against POI-X

For the purpose of these application notes, we hypothesize that the 4-(3-azetidinyloxy)benzoate core of this compound is a novel ligand for a hypothetical protein of interest, "POI-X," which is implicated in a disease pathway. The following sections describe the proposed workflow for designing, synthesizing, and evaluating a PROTAC based on this scaffold.

Section 1: Design and Synthesis of a Hypothetical PROTAC

Design of the PROTAC Molecule (PROTAC-X)

The design of our hypothetical PROTAC, PROTAC-X , involves three key components:

  • Warhead for POI-X: Derived from this compound. The methyl ester will be hydrolyzed to a carboxylic acid to provide a handle for linker attachment.

  • E3 Ligase Ligand: A well-established Cereblon (CRBN) ligand, pomalidomide, will be used to hijack the CRL4-CRBN E3 ligase complex.[3]

  • Linker: A polyethylene glycol (PEG)-based linker will be used to connect the warhead and the E3 ligase ligand. PEG linkers are commonly used in PROTAC design to improve solubility and provide flexibility.[2][4][][6]

PROTAC_Design cluster_0 PROTAC-X Structure Warhead POI-X Warhead (from this compound) Linker PEG Linker Warhead->Linker E3_Ligase_Ligand CRBN Ligand (Pomalidomide) Linker->E3_Ligase_Ligand

Figure 1: Schematic of the hypothetical PROTAC-X design.
Synthetic Protocol for PROTAC-X

The synthesis of PROTAC-X is proposed as a multi-step process.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to obtain 4-(3-azetidinyloxy)benzoic acid.

Step 2: Synthesis of the Linker-E3 Ligase Ligand Conjugate

A pomalidomide derivative with a PEG linker and a terminal amine is a common intermediate. This can be synthesized or procured from commercial vendors.

Step 3: Coupling of the Warhead to the Linker-E3 Ligase Ligand

  • Dissolve 4-(3-azetidinyloxy)benzoic acid in a suitable solvent like DMF.

  • Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the amine-functionalized PEG-pomalidomide linker.

  • Stir the reaction at room temperature until completion.

  • Purify the final product, PROTAC-X, by preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Synthesis_Workflow A This compound B Hydrolysis (LiOH) A->B C 4-(3-azetidinyloxy)benzoic acid (Warhead Precursor) B->C E Peptide Coupling (HATU, DIPEA) C->E D Amine-PEG-Pomalidomide (Linker-E3 Ligand) D->E F PROTAC-X E->F G Purification (HPLC) F->G H Characterization (NMR, MS) G->H

Figure 2: Synthetic workflow for the hypothetical PROTAC-X.

Section 2: In Vitro Evaluation of PROTAC-X

Target Engagement and Ternary Complex Formation

Protocol 2.1.1: Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Affinity

SPR is a powerful technique to measure the binding kinetics and affinity of PROTACs to their target protein and E3 ligase, as well as the formation of the ternary complex.[7][8][9][10]

  • Immobilization: Immobilize biotinylated POI-X onto a streptavidin-coated SPR sensor chip.

  • Binary Binding (PROTAC-X to POI-X): Flow different concentrations of PROTAC-X over the sensor chip and measure the association and dissociation rates to determine the binding affinity (KD).

  • Binary Binding (PROTAC-X to CRBN): Immobilize biotinylated CRBN and flow PROTAC-X to determine its binding affinity to the E3 ligase.

  • Ternary Complex Formation: Co-inject PROTAC-X and the CRBN-DDB1 complex over the POI-X-immobilized surface. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex. The cooperativity of ternary complex formation can also be calculated.

Interaction Hypothetical KD (nM)
PROTAC-X <-> POI-X50
PROTAC-X <-> CRBN200
Ternary Complex (POI-X-PROTAC-X-CRBN)25
In-Cell Protein Degradation

Protocol 2.2.1: Western Blotting for POI-X Degradation

Western blotting is a standard method to quantify the reduction in protein levels following PROTAC treatment.[11][12][13]

  • Cell Culture and Treatment: Plate cells expressing POI-X and treat with increasing concentrations of PROTAC-X for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for POI-X, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Quantification: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the extent of POI-X degradation.

Compound Concentration (nM) % POI-X Degradation
Vehicle (DMSO)-0
PROTAC-X125
PROTAC-X1060
PROTAC-X10095
PROTAC-X + MG132 (Proteasome Inhibitor)1005
PROTAC-X + MLN4924 (Neddylation Inhibitor)1008
Cellular Viability Assays

Protocol 2.3.1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active, viable cells.[14][15][16]

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PROTAC-X for a prolonged period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Compound GI50 (nM)
PROTAC-X85
Positive Control (e.g., Staurosporine)10

Section 3: Signaling Pathway and Mechanism of Action

TPD_Pathway cluster_0 Cellular Environment PROTAC_X PROTAC-X Ternary_Complex POI-X : PROTAC-X : CRBN Ternary Complex PROTAC_X->Ternary_Complex POI_X POI-X POI_X->Ternary_Complex Downstream_Effect Inhibition of Disease Pathway POI_X->Downstream_Effect Blocks CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI_X Ubiquitinated POI-X Ternary_Complex->Ub_POI_X Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI_X->Proteasome Recognition Proteasome->Degradation Degradation

Figure 3: Mechanism of action for the hypothetical PROTAC-X.
Disclaimer

The application notes and protocols described herein are for illustrative purposes only and are based on a hypothetical scenario. The use of this compound in targeted protein degradation has not been experimentally validated in published literature. Researchers should conduct their own feasibility studies and optimization experiments. All laboratory work should be performed under appropriate safety conditions.

References

Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of Methyl 4-(3-azetidinyloxy)benzoate and its conjugates. The methodologies described are based on established chemical principles and purification techniques for structurally related compounds, offering a robust starting point for achieving high purity of these valuable research compounds.

Introduction

This compound is a heterocyclic compound incorporating a strained azetidine ring linked to a benzoate moiety via an ether linkage. This structural motif is of significant interest in medicinal chemistry. Azetidine derivatives are increasingly utilized as building blocks in drug discovery due to their ability to introduce conformational rigidity, improve physicochemical properties, and provide novel vectors for molecular interactions. Notably, various azetidine-containing molecules have been investigated as inhibitors of critical signaling pathways implicated in diseases such as cancer. One such pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, where azetidine-based compounds have shown promise as inhibitors.[1]

The purity of this compound and its subsequently synthesized conjugates is paramount for obtaining reliable and reproducible results in biological assays and for advancing drug development programs. This document outlines effective purification strategies, including column chromatography and recrystallization, and provides detailed experimental protocols.

Purification Techniques

The purification of this compound, a polar aromatic compound, can be effectively achieved through a combination of chromatographic and non-chromatographic methods.

1. Column Chromatography:

Flash column chromatography is a primary and highly effective method for the purification of this compound from reaction mixtures. Given the compound's polarity, normal-phase chromatography using silica gel is a suitable approach. The choice of eluent is critical for achieving good separation from impurities. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

2. Recrystallization:

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. This method is particularly useful for the final purification step after initial cleanup by chromatography. The selection of an appropriate solvent system, in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, is key to successful recrystallization.

3. Extraction:

Liquid-liquid extraction is a fundamental work-up procedure to remove inorganic salts and highly polar or non-polar impurities from the crude reaction mixture before proceeding to chromatographic purification.

Experimental Protocols

The following protocols are representative methods for the purification of this compound, derived from general procedures for similar compounds. Optimization may be required based on the specific impurity profile of the crude material.

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., Hexane:EtOAc gradients like 9:1, 7:3, 1:1) to determine the optimal eluent for separation. The ideal solvent system should provide a good separation between the desired product spot and any impurities, with an Rf value for the product of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., Hexane:EtOAc 9:1). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). For example, start with 10% EtOAc in hexane and gradually increase to 30%, then 50% EtOAc.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of this compound that is already of moderate purity.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized Water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents and solvent mixtures (e.g., ethanol, methanol, ethanol/water, ethyl acetate/hexane) to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the hot solution to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables provide representative data for the purification of substituted methyl benzoates, which can serve as a reference for the purification of this compound.

Table 1: Representative Column Chromatography Parameters for Methyl Benzoate Analogs

CompoundStationary PhaseEluent System (v/v)Typical RfReference
Methyl 4-acetylbenzoateSilica GelHexane:Ethyl Acetate (2:1)0.46[2]
Methyl p-methylbenzoateSilica GelPetroleum Ether:Ethyl Acetate (5:1)Not Reported[3]
Methyl 3-nitrobenzoateSilica GelNot specified, but purified from reaction mixtureNot Reported[4]

Table 2: Representative Recrystallization Solvents for Benzoate Derivatives

CompoundRecrystallization SolventObserved YieldReference
Methyl m-nitrobenzoateMethyl Alcohol81-85%[5]
Ethyl 4-amino-3-(methylthiomethyl)benzoateAbsolute Ethanol34-37%[6]
Benzoic AcidWater~65%

Visualization of a Relevant Signaling Pathway

This compound and its conjugates are of interest as potential modulators of cellular signaling pathways. As azetidine derivatives have been identified as inhibitors of the STAT3 signaling pathway, a diagram of this pathway is provided below to illustrate the potential biological context of these compounds.[1]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_inactive Inhibition of Phosphorylation/Dimerization Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression 6. Gene Transcription Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) start->extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography (Silica Gel) concentration->chromatography purity_check1 TLC Analysis of Fractions chromatography->purity_check1 purity_check1->chromatography Re-run impure fractions combine_fractions Combine Pure Fractions purity_check1->combine_fractions Fractions are pure concentration2 Solvent Removal combine_fractions->concentration2 recrystallization Recrystallization concentration2->recrystallization purity_check2 Purity Analysis (e.g., NMR, HPLC, MP) recrystallization->purity_check2 purity_check2->recrystallization Further purification needed final_product Pure this compound purity_check2->final_product Product is pure

References

Troubleshooting & Optimization

Common problems in Methyl 4-(3-azetidinyloxy)benzoate synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(3-azetidinyloxy)benzoate. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Synthetic Overview

The synthesis of this compound can be approached via two primary routes, each with its own set of potential challenges.

  • Route A: Williamson Ether Synthesis Approach. This route involves the formation of the ether linkage followed by the introduction or modification of the methyl ester. A key step is the reaction of a protected 3-hydroxyazetidine with a methyl 4-halobenzoate.

  • Route B: Esterification Approach. This route prioritizes the formation of the ether bond first, followed by esterification of the resulting carboxylic acid with methanol.

Below are troubleshooting guides for common problems encountered in these synthetic pathways.

Troubleshooting Guide: Route A - Williamson Ether Synthesis

This route typically involves the reaction of N-protected 3-hydroxyazetidine with methyl 4-fluorobenzoate or methyl 4-chlorobenzoate in the presence of a base.

Frequently Asked Questions (FAQs) - Route A

Q1: What are the most common causes of low yield in the Williamson ether synthesis step?

A1: Low yields in this step can stem from several factors:

  • Insufficiently strong base: The alkoxide of the N-protected 3-hydroxyazetidine needs to be fully formed for an efficient reaction. A base that is too weak will result in a low concentration of the nucleophile.

  • Side reactions: Elimination reactions can compete with the desired substitution, especially if using a more sterically hindered base or a less reactive aryl halide.

  • Poor quality of starting materials: Impurities in the N-protected 3-hydroxyazetidine or the methyl 4-halobenzoate can interfere with the reaction.

  • Inappropriate solvent: The solvent should be polar aprotic to facilitate the SNAr reaction.

Q2: I am observing the formation of a significant amount of a side product. What could it be and how can I minimize it?

A2: A common side product is the result of the elimination of HX from the methyl 4-halobenzoate, although this is less likely with aryl halides. More likely, if your N-protected 3-hydroxyazetidine is not fully deprotonated, it can act as a nucleophile itself, leading to self-condensation or other undesired reactions. To minimize side products, ensure a strong base is used to fully generate the alkoxide and that the reaction temperature is carefully controlled.

Q3: The purification of the final product is challenging due to the presence of unreacted starting materials. What is the best purification strategy?

A3: Purification can often be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the more polar product from the less polar starting materials. If the product contains a basic azetidine nitrogen (after deprotection), an acidic wash during the work-up can help to remove basic impurities, or the product itself can be extracted into an aqueous acid layer, washed, and then liberated by basification and re-extracted into an organic solvent.

Hypothetical Experimental Protocol: Williamson Ether Synthesis
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of methyl 4-fluorobenzoate (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Route B - Fischer Esterification

This route involves the esterification of 4-(3-azetidinyloxy)benzoic acid with methanol in the presence of an acid catalyst.

Frequently Asked Questions (FAQs) - Route B

Q1: My Fischer esterification is not going to completion, and I have a significant amount of starting carboxylic acid remaining. What can I do?

A1: The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the ester product, you can:

  • Use a large excess of methanol: This shifts the equilibrium to the product side according to Le Chatelier's principle.

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene, or by adding a dehydrating agent like molecular sieves.

  • Increase the amount of acid catalyst: A higher concentration of the acid catalyst can increase the reaction rate.

  • Increase the reaction temperature and time: These reactions can be slow and may require prolonged heating.[1]

Q2: I am concerned about the stability of the azetidine ring under the acidic conditions of the Fischer esterification. Is this a valid concern?

A2: The azetidine ring can be sensitive to strong acids, which could lead to ring-opening or other side reactions. However, studies on related azetidine-containing molecules have shown that the ring can be stable to acidic conditions, particularly if the nitrogen is protected (e.g., as a Boc carbamate). If you are working with the unprotected azetidine, it will be protonated under the reaction conditions, which may offer some stability. It is advisable to use the mildest effective acid catalyst and the lowest possible reaction temperature.

Q3: What are the best practices for purifying the final ester product?

A3: After the reaction, the excess methanol and the acid catalyst need to be removed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Be cautious as CO2 evolution can cause frothing.

  • Extract the ester into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate.

  • If further purification is needed, column chromatography or distillation (if the product is sufficiently volatile and stable) can be employed. For compounds with basic amine groups, a solid-phase workup with appropriate resins can also be considered.[2][3]

Hypothetical Experimental Protocol: Fischer Esterification
  • Suspend 4-(N-Boc-3-azetidinyloxy)benzoic acid (1.0 eq) in methanol (10-20 fold excess).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography if necessary.

Data Summary

The following table summarizes typical reaction conditions for Fischer esterification, a key step in Route B, based on analogous reactions with benzoic acid derivatives.

ParameterConditionRationaleReference
Catalyst Concentrated H₂SO₄Strong acid catalyst to protonate the carbonyl oxygen.[1]
Alcohol Large excess of MethanolShifts the reaction equilibrium towards the product.[1]
Temperature RefluxIncreases the reaction rate.[1]
Reaction Time 4-24 hoursThe reaction is often slow to reach equilibrium.[1]

Visualizing the Process

Synthetic Pathways

Synthetic_Routes cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Fischer Esterification A1 N-Boc-3-hydroxyazetidine A3 N-Boc-Methyl 4-(3-azetidinyloxy)benzoate A1->A3 Base (e.g., NaH) A2 Methyl 4-fluorobenzoate A2->A3 A4 This compound A3->A4 Deprotection (e.g., TFA) B1 4-(N-Boc-3-azetidinyloxy)benzoic acid B3 N-Boc-Methyl 4-(3-azetidinyloxy)benzoate B1->B3 Acid Catalyst (e.g., H₂SO₄) B2 Methanol B2->B3 B4 This compound B3->B4 Deprotection (e.g., TFA)

Caption: Plausible synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurifySM Purify Starting Materials CheckPurity->PurifySM Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure PurifySM->CheckConditions OptimizeBase Optimize Base/Catalyst CheckConditions->OptimizeBase OptimizeSolvent Change Solvent CheckConditions->OptimizeSolvent OptimizeTempTime Adjust Temperature/Time CheckConditions->OptimizeTempTime CheckEquilibrium Is the reaction reversible? CheckConditions->CheckEquilibrium AnalyzeSideProducts Analyze Side Products (TLC, LC-MS, NMR) OptimizeBase->AnalyzeSideProducts OptimizeSolvent->AnalyzeSideProducts OptimizeTempTime->AnalyzeSideProducts DriveEquilibrium Use excess reagent or remove byproduct CheckEquilibrium->DriveEquilibrium Yes CheckEquilibrium->AnalyzeSideProducts No DriveEquilibrium->AnalyzeSideProducts End Yield Improved AnalyzeSideProducts->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Improving PROTAC Solubility with a Methyl 4-(3-azetidinyloxy)benzoate Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the Methyl 4-(3-azetidinyloxy)benzoate linker in Proteolysis Targeting Chimera (PROTAC) development. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and key experimental methodologies to help you overcome common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What are PROTACs and why is solubility a common issue?

PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system.[1] They consist of three components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] This tripartite structure results in molecules that are often large (typically >700 Da) and lipophilic, placing them "beyond the Rule of 5" for oral drug-likeness.[3] These characteristics frequently lead to poor aqueous solubility, which can hinder biological assays and limit therapeutic potential.[4]

Q2: How does the linker component influence the properties of a PROTAC?

The linker is a critical component that significantly impacts a PROTAC's physicochemical and biological properties.[1] Its length, composition, and rigidity affect:

  • Solubility and Permeability: The linker's chemical nature influences the overall polarity and lipophilicity of the PROTAC. Hydrophilic linkers, like those containing polyethylene glycol (PEG), can enhance solubility, while more hydrophobic linkers may improve cell permeability.[5][]

  • Ternary Complex Formation: The linker must be the optimal length and flexibility to allow the two ligands to bind their respective proteins simultaneously and form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2]

  • Metabolic Stability: The linker can introduce metabolically liable spots, affecting the PROTAC's half-life.[3]

Q3: What is the rationale for using a this compound linker to improve solubility?

While specific data on this novel linker is emerging, its structure suggests several advantages for improving solubility compared to traditional alkyl or PEG linkers:

  • Increased Polarity: The presence of the azetidine ring and the ether linkage introduces polar atoms (nitrogen and oxygen), which can increase the topological polar surface area (TPSA) and improve interactions with water.

  • Reduced Lipophilicity: The rigid and polar nature of the azetidinyloxy-benzoate moiety can help to lower the calculated LogP (cLogP) of the final PROTAC molecule.

  • Structural Rigidity: The combination of the aromatic ring and the azetidine can introduce a degree of rigidity that may help in pre-organizing the PROTAC for optimal ternary complex formation, a strategy known to sometimes improve degradation activity.[]

Q4: If I use this new linker, will my PROTAC have poor cell permeability?

This is a critical consideration. There is often a trade-off between solubility and permeability. While the polar nature of the this compound linker is designed to improve solubility, it could potentially reduce passive diffusion across the cell membrane. However, recent research suggests that some PROTACs can act as "molecular chameleons," adopting a more compact, less polar conformation in the nonpolar environment of the cell membrane to facilitate entry, and an extended, more soluble conformation in the aqueous environment of the cytosol.[7][8] The key is to find a balance where solubility is sufficient for administration and assay conditions, while permeability is adequate to reach the intracellular target.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Aqueous Solubility Despite the New Linker

Q: I've synthesized my PROTAC with the this compound linker, but it still shows poor solubility in my aqueous buffer (e.g., PBS). What should I do?

A: Even with a solubility-enhancing linker, the overall properties of the warhead and E3 ligase ligand can dominate. Here are steps to troubleshoot this issue:

  • Confirm the Issue with a Formal Assay: First, quantify the solubility using a standardized method like a kinetic solubility assay (see Experimental Protocols section). This will tell you if the solubility is truly below a usable threshold (e.g., <10 µM for many cellular assays).

  • Optimize Your Buffer:

    • pH Adjustment: Proteins are least soluble at their isoelectric point (pI). While this applies to proteins, the principle of charge can be relevant. If your PROTAC has ionizable groups, adjusting the buffer pH away from the pI can increase solubility.

    • Use of Co-solvents: For in vitro biochemical assays (not cellular assays), you can sometimes include a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in your final buffer, but be cautious as this can affect protein function.

  • Consider Formulation Strategies: For in vivo studies or challenging cellular assays, formulation can be key. Strategies include using cyclodextrins, creating amorphous solid dispersions, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4]

Issue 2: PROTAC Precipitation During Experiments

Q: My PROTAC is soluble in 100% DMSO as a stock solution, but it precipitates when I dilute it into my cell culture media or assay buffer. How can I prevent this?

A: This is a common problem known as "crashing out" and is related to kinetic solubility.

  • Check Stock Concentration: Extremely high stock concentrations (e.g., >20 mM) are more likely to precipitate upon dilution. Try lowering your stock concentration to 10 mM in DMSO.

  • Modify Dilution Technique: Instead of adding a small volume of PROTAC stock directly into a large volume of aqueous buffer, perform serial dilutions. A "pluronic shock" protocol can also help: briefly vortex the aqueous solution while adding the DMSO stock to rapidly disperse the compound.

  • Pre-warm the Aqueous Buffer: Ensure your cell culture media or buffer is at the experimental temperature (e.g., 37°C) before adding the PROTAC stock.

  • Incorporate Serum or BSA: The presence of proteins like fetal bovine serum (FBS) in cell culture media or bovine serum albumin (BSA) in assay buffers can help stabilize the PROTAC and prevent precipitation. If your assay buffer is protein-free, consider if adding 0.1% BSA is permissible.

Issue 3: Inconsistent or No Target Degradation

Q: My PROTAC is soluble, but I'm seeing weak or inconsistent degradation of my target protein. What are the possible causes?

A: If solubility is confirmed not to be the issue at the final assay concentration, the problem could be related to permeability or the biology of the system.

  • Verify Cell Permeability: Poor permeability may prevent the PROTAC from reaching its intracellular target.[5][8] Consider running a Caco-2 permeability assay or a surrogate cellular assay to estimate cell entry. If permeability is low, further medicinal chemistry optimization of the PROTAC may be needed.

  • Investigate the "Hook Effect": At very high concentrations, PROTACs can favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex, leading to reduced degradation.[4] Run a full dose-response curve (e.g., from 1 pM to 10 µM) to see if degradation efficiency decreases at higher concentrations.

  • Confirm Target Engagement: Ensure both the warhead and the E3 ligase ligand are binding their respective targets in the cellular environment. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in cells.

  • Check E3 Ligase Expression: The E3 ligase you are hijacking (e.g., Cereblon or VHL) must be expressed in the cell line you are using. Confirm its presence via Western blot or proteomics data.

Quantitative Data Presentation

When evaluating a new linker, it is crucial to systematically compare its physicochemical and biological properties against a known standard. The following tables provide a template for presenting your data.

Table 1: Comparative Physicochemical Properties of Hypothetical PROTAC-X

PropertyPROTAC-X (Standard PEG Linker)PROTAC-X (this compound Linker)Target Range
Molecular Weight (Da)855.1879.0< 1000
cLogP4.53.11.0 - 4.0
TPSA (Ų)135155< 160
Kinetic Solubility (PBS, µM)585> 30

Table 2: Comparative In Vitro & Cellular Activity of Hypothetical PROTAC-X

ParameterPROTAC-X (Standard PEG Linker)PROTAC-X (this compound Linker)Description
Target Binding IC₅₀ (nM)1518Biochemical affinity for the Protein of Interest.
E3 Ligase Binding IC₅₀ (nM)120110Biochemical affinity for the E3 Ligase.
DC₅₀ (nM)5025Concentration for 50% target degradation in cells.
Dₘₐₓ (%)9598Maximum percentage of target degradation.
Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s)5.22.1Apparent permeability in a Caco-2 cell monolayer.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This protocol is used for rapid determination of a compound's solubility in an aqueous buffer, which is crucial in early drug discovery.[9]

Materials:

  • Test PROTAC and control compounds

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well or 384-well microplates[10]

  • Plate-based nephelometer or spectrophotometer capable of reading light scattering

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Create Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Dispense into Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO dilution plate into a new 96-well assay plate.

  • Add Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well of the assay plate to achieve a final DMSO concentration of 1%. This brings the compound into an aqueous environment, causing less soluble compounds to precipitate.

  • Incubate and Read:

    • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.[9]

    • Measure the light scattering (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm) using a nephelometer or plate reader.

  • Data Analysis:

    • Plot the light scattering signal against the compound concentration.

    • The concentration at which the signal begins to sharply increase above the baseline is determined as the kinetic solubility limit.[10] This is the point where precipitation occurs.

Protocol 2: Western Blot for Target Protein Degradation

This is the gold-standard method to visually confirm and quantify the degradation of your target protein in cells.[11]

Materials:

  • Cell line of interest

  • PROTAC stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane[12]

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set duration (e.g., 18-24 hours).

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (clarified lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil samples at 95-100°C for 5-10 minutes.[12]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis on the bands to quantify the protein levels relative to the loading control and vehicle-treated sample.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ligase PROTAC->E3 Binds Ub Ubiquitin (Ub) Ternary->Ub Recruits E2/Ub PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub->PolyUb_POI Transfers Ub Proteasome Proteasome PolyUb_POI->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degradation

Caption: The PROTAC induces proximity between a target protein and an E3 ligase.

Experimental Workflow for New PROTAC Evaluation

PROTAC_Workflow Workflow for Evaluating a New PROTAC cluster_physchem Physicochemical Profiling cluster_invitro In Vitro & Cellular Assays cluster_analysis Data Analysis & Decision start Synthesize PROTAC with This compound Linker solubility Kinetic Solubility Assay (e.g., Nephelometry) start->solubility logd Determine LogD (e.g., HPLC-based) start->logd permeability Cell Permeability Assay (e.g., Caco-2) solubility->permeability logd->permeability degradation Degradation Assay (Western Blot / In-Cell Western) permeability->degradation drc Dose-Response Curve (DC50) & Max Degradation (Dmax) degradation->drc analyze Analyze Data: Solubility, Permeability, Potency drc->analyze decision Go / No-Go for Further Optimization analyze->decision decision->start No-Go (Re-design) end Lead Candidate decision->end Go

Caption: Systematic evaluation of a new PROTAC from synthesis to decision-making.

Troubleshooting Flowchart for Solubility Issues

Troubleshooting_Solubility Troubleshooting PROTAC Solubility & Precipitation start Problem: PROTAC precipitates during experiment q1 Is the DMSO stock solution clear? start->q1 sol_1 Re-dissolve stock. Consider lowering concentration to < 20 mM. q1->sol_1 No q2 Does it precipitate upon dilution into aqueous buffer? q1->q2 Yes a1_yes Yes a1_no No sol_1->q1 Re-test sol_2 This is a kinetic solubility issue. - Use serial dilutions. - Add stock to vortexing buffer. - Add protein (serum/BSA) to buffer. q2->sol_2 Yes q3 Is the final concentration ABOVE the measured solubility limit? q2->q3 No a2_yes Yes a2_no No sol_2->q3 After re-trying sol_3 Assay concentration is too high. - Lower the final concentration. - Re-evaluate if assay is feasible. q3->sol_3 Yes end_ok Precipitation is likely not the root cause of other issues. Investigate permeability or ternary complex formation. q3->end_ok No a3_yes Yes a3_no No

Caption: A logical guide to diagnosing and solving PROTAC precipitation problems.

References

Minimizing off-target effects of PROTACs containing Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PROTACs Incorporating Azetidine Moieties

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information on PROTACs containing the exact moiety "Methyl 4-(3-azetidinyloxy)benzoate." Therefore, this technical support guide focuses on a broader, relevant class of PROTACs that incorporate azetidine rings within their linker structures. The principles and methodologies outlined here are based on established knowledge of PROTAC design and off-target effect mitigation and are intended to serve as a general guide for researchers working with azetidine-containing PROTACs.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects and addressing common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental evaluation of PROTACs containing azetidine linkers.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High Off-Target Protein Degradation 1. Promiscuous Warhead: The ligand for the protein of interest (POI) may have low selectivity. 2. E3 Ligase Off-Targets: The E3 ligase recruiter (e.g., derivatives of thalidomide or VHL ligands) may induce degradation of its natural substrates or other zinc finger proteins. 3. Unfavorable Ternary Complex Conformation: The linker may orient the POI and E3 ligase in a way that promotes off-target ubiquitination.1. Warhead Selectivity Profiling: Perform kinome-wide or proteome-wide binding assays (e.g., KiNativ, chemical proteomics) with the warhead alone to identify its intrinsic off-targets. 2. Generate Negative Controls: Synthesize an epimer of the E3 ligase ligand that does not bind the E3 ligase but retains the warhead. This control helps distinguish between off-target effects from the warhead itself versus those mediated by the PROTAC mechanism. 3. Global Proteomics Analysis: Use mass spectrometry-based proteomics (e.g., TMT-MS, SILAC) to compare protein abundance changes induced by the active PROTAC versus the negative control. 4. Linker Modification: Systematically alter the length and composition of the azetidine-containing linker to change the geometry of the ternary complex, which can enhance selectivity.
Poor Degradation of Target Protein 1. Low Cell Permeability: The physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane. 2. Inefficient Ternary Complex Formation: The linker may be too rigid or too flexible, preventing effective juxtaposition of the POI and E3 ligase. 3. Target Protein Characteristics: The target protein may have a slow turnover rate, or the accessible lysine residues may not be amenable to ubiquitination.1. Assess Permeability: Use in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion. 2. Ternary Complex Assays: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) to quantify the cooperativity of ternary complex formation. 3. Ubiquitination Assays: Perform in vitro ubiquitination assays with purified components (POI, E3 ligase complex, E1, E2, ubiquitin, and PROTAC) to confirm that the PROTAC can induce target ubiquitination.
Inconsistent Results Between Assays 1. Different Cellular Contexts: Variations in E3 ligase expression levels or the presence of competing endogenous substrates across different cell lines. 2. Assay-Specific Artifacts: For example, overexpression systems for target proteins may not accurately reflect endogenous protein degradation.1. Characterize Cell Lines: Quantify the expression levels of the target protein and the recruited E3 ligase in the cell lines being used. 2. Use Endogenous Systems: Whenever possible, perform degradation experiments at endogenous expression levels to ensure physiological relevance. 3. Orthogonal Validation: Confirm key results using multiple, independent assays (e.g., Western blot, mass spectrometry, and flow cytometry).

Frequently Asked Questions (FAQs)

Q1: How can I determine if the off-target effects I'm observing are due to the warhead or the PROTAC mechanism?

A1: To dissect the origin of off-target effects, it is crucial to use appropriate controls. A key experiment is to compare the cellular effects of your active PROTAC with a "dead" control in which the E3 ligase-binding moiety has been modified to abolish its binding. If a protein is degraded by the active PROTAC but not by the dead control, the degradation is likely mechanism-dependent. If a protein's level or activity is affected by both the active and dead PROTACs, this points to a warhead-mediated off-target effect.

Q2: What is the role of the azetidine ring in the linker of a PROTAC?

A2: The azetidine ring in a PROTAC linker serves to introduce conformational rigidity. Unlike flexible alkyl or PEG linkers, a rigid linker like one containing an azetidine ring can restrict the spatial orientation of the warhead and the E3 ligase ligand. This can be advantageous for pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and selective ternary complex. The structure-activity relationship of PROTACs with different linker rigidities should be experimentally determined.

Q3: My PROTAC shows good in vitro degradation but is inactive in vivo. What could be the problem?

A3: The discrepancy between in vitro and in vivo activity is a common challenge in drug development and can be attributed to several factors related to pharmacokinetics and pharmacodynamics (PK/PD). Poor metabolic stability, low bioavailability, rapid clearance, or poor tissue distribution can all lead to insufficient drug exposure at the target site in vivo. It is important to conduct in vitro ADME (absorption, distribution, metabolism, and excretion) studies and in vivo pharmacokinetic profiling to understand and optimize the drug-like properties of your PROTAC.

Q4: How can I improve the selectivity of my azetidine-containing PROTAC?

A4: Improving selectivity is a multi-faceted process. Here are several strategies:

  • Optimize the Warhead: If your warhead has known off-targets, consider re-engineering it to improve its selectivity for your protein of interest.

  • Modify the Linker: Systematically vary the attachment points, length, and rigidity of the azetidine-containing linker. This can alter the geometry of the ternary complex and disfavor the degradation of off-target proteins.

  • Change the E3 Ligase: If you are using a promiscuous E3 ligase recruiter, consider switching to a different one that may have a more restricted set of endogenous substrates.

Key Experimental Protocols

Global Proteomics for Off-Target Profiling by Mass Spectrometry

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

Objective: To identify and quantify all proteins that are degraded upon treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with the active PROTAC, a negative control PROTAC (with an inactive E3 ligase ligand), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • Protein Digestion: Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • Peptide Labeling (e.g., TMT): Label the peptides from each condition with a different tandem mass tag (TMT) isobaric label according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Process the raw data using a software suite like Proteome Discoverer or MaxQuant. Identify and quantify proteins, and perform statistical analysis to determine which proteins show significant abundance changes in the PROTAC-treated samples compared to the controls.

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of the PROTAC to its target protein and E3 ligase, and to assess the cooperativity of ternary complex formation.

Methodology:

  • Immobilization: Immobilize the purified protein of interest (POI) or the E3 ligase complex onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • To measure PROTAC-POI binding, flow different concentrations of the PROTAC over the immobilized POI.

    • To measure PROTAC-E3 ligase binding, flow different concentrations of the PROTAC over the immobilized E3 ligase.

  • Ternary Complex Analysis:

    • Saturate the immobilized protein (e.g., POI) with the PROTAC by injecting a high concentration of the PROTAC.

    • While the PROTAC is bound, inject different concentrations of the second protein (e.g., the E3 ligase) to measure the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both the binary and ternary interactions. Calculate the cooperativity factor (alpha) to determine if the formation of the ternary complex is favorable.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (Azetidine Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Troubleshooting_Workflow Start High Off-Target Degradation Observed CheckWarhead Assess Warhead Selectivity Start->CheckWarhead Proteomics Global Proteomics (PROTAC vs. Control) CheckWarhead->Proteomics High Selectivity WarheadOffTarget Warhead-Mediated Off-Target CheckWarhead->WarheadOffTarget Low Selectivity MechanismDependent Mechanism-Dependent Off-Target? Proteomics->MechanismDependent ModifyLinker Modify Azetidine Linker (Length, Attachment) MechanismDependent->ModifyLinker Yes MechanismDependent->WarheadOffTarget No End Optimized PROTAC ModifyLinker->End RedesignWarhead Redesign/Select New Warhead WarheadOffTarget->RedesignWarhead RedesignWarhead->End

Optimizing reaction yield for the synthesis of Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 4-(3-azetidinyloxy)benzoate

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction yield and addressing common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step process. It begins with a Williamson ether synthesis reaction between N-Boc-3-hydroxyazetidine and an activated methyl 4-halobenzoate (commonly methyl 4-fluorobenzoate or methyl 4-nitrobenzoate), or a Mitsunobu reaction with methyl 4-hydroxybenzoate. This is followed by the deprotection of the Boc (tert-butoxycarbonyl) group under acidic conditions to yield the final product.

Q2: I am observing low yield in the Williamson ether synthesis step. What are the potential causes?

A2: Low yields in the Williamson ether synthesis can stem from several factors:

  • Inefficient deprotonation of N-Boc-3-hydroxyazetidine: Ensure your base is strong enough and moisture-free. Sodium hydride (NaH) is a common choice.

  • Poor reactivity of the aryl halide: Methyl 4-fluorobenzoate or methyl 4-nitrobenzoate are preferred due to the electron-withdrawing nature of the fluoro or nitro group, which activates the aromatic ring for nucleophilic aromatic substitution.

  • Suboptimal reaction temperature: The reaction typically requires heating. Ensure the temperature is maintained consistently, usually between 80-120 °C.

  • Inappropriate solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally required to facilitate the SNAr reaction.

Q3: During the Boc deprotection step, I am seeing multiple spots on my TLC. What could these be?

A3: Multiple spots on the TLC after deprotection could indicate:

  • Incomplete deprotection: The spot with a lower Rf value is likely your desired product (the free amine), while a higher Rf spot could be the unreacted Boc-protected intermediate.

  • Side reactions: Strong acidic conditions and high temperatures can sometimes lead to the hydrolysis of the methyl ester group.

  • Degradation of the azetidine ring: Although less common, harsh acidic conditions could potentially lead to ring-opening byproducts.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or a mixture of dichloromethane/methanol), is often effective in separating the product from any unreacted starting materials or byproducts.

Q5: What are the key safety precautions for this synthesis?

A5: Key safety precautions include:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.

  • Strong Acids (e.g., TFA, HCl): These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use solvents in a well-ventilated area or a fume hood.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Williamson Ether Synthesis
Possible Cause Suggested Solution
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Weak Base Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group on N-Boc-3-hydroxyazetidine.
Low Reaction Temperature Increase the reaction temperature to the optimal range for the chosen solvent (e.g., 80-120 °C for DMF or DMSO). Monitor the reaction progress by TLC.
Incorrect Stoichiometry Use a slight excess of the N-Boc-3-hydroxyazetidine (e.g., 1.1 to 1.2 equivalents) relative to the methyl 4-halobenzoate.
Problem 2: Incomplete Boc Deprotection
Possible Cause Suggested Solution
Insufficient Acid Increase the equivalents of the acid (e.g., TFA or HCl in dioxane). Typically, a large excess is used.
Short Reaction Time Extend the reaction time and monitor the progress by TLC until the starting material spot disappears.
Low Reaction Temperature While the reaction is often run at room temperature, gentle warming (e.g., to 40 °C) can sometimes facilitate the deprotection of stubborn substrates.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., 0-10% methanol in dichloromethane) can improve separation.
Product Streaking on TLC/Column The free amine product can interact strongly with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to improve the peak shape and recovery.
Product is Water Soluble After aqueous workup, ensure the aqueous layer is thoroughly extracted with an organic solvent like dichloromethane or ethyl acetate. Sometimes, a continuous extraction apparatus may be necessary for highly polar products.

Experimental Protocols

Step 1: Synthesis of Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate (Williamson Ether Synthesis)

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
N-Boc-3-hydroxyazetidine173.211.0 g5.77 mmol1.1
Methyl 4-fluorobenzoate154.140.81 g5.25 mmol1.0
Sodium Hydride (60% dispersion in oil)24.000.23 g5.77 mmol1.1
Anhydrous Dimethylformamide (DMF)-20 mL--

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol).

  • Add anhydrous DMF (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.23 g, 5.77 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of methyl 4-fluorobenzoate (0.81 g, 5.25 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexane) to afford Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate.

Step 2: Synthesis of Methyl 4-(azetidin-3-yloxy)benzoate (Boc Deprotection)

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate307.351.0 g3.25 mmol1.0
Trifluoroacetic Acid (TFA)114.025 mL--
Dichloromethane (DCM)-10 mL--

Procedure:

  • Dissolve Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate (1.0 g, 3.25 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be done by column chromatography if necessary.

Visualizations

Synthesis_Workflow Start Starting Materials: N-Boc-3-hydroxyazetidine Methyl 4-fluorobenzoate Step1 Williamson Ether Synthesis (NaH, DMF, 100 °C) Start->Step1 Intermediate Boc-protected Intermediate: Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate Step1->Intermediate Step2 Boc Deprotection (TFA, DCM) Intermediate->Step2 Product Final Product: This compound Step2->Product Troubleshooting_Logic Start Low Yield? CheckStep1 Williamson Ether Synthesis Issue? Start->CheckStep1 Yes Success Yield Optimized Start->Success No CheckStep2 Deprotection Issue? CheckStep1->CheckStep2 No Moisture Moisture Present? CheckStep1->Moisture Yes Incomplete Incomplete Reaction? CheckStep2->Incomplete Yes CheckStep2->Success No Dry Use Anhydrous Conditions Moisture->Dry Yes Base Weak Base? Moisture->Base No Dry->Success StrongBase Use Stronger Base (e.g., NaH) Base->StrongBase Yes Temp Low Temperature? Base->Temp No StrongBase->Success Temp->CheckStep2 No Heat Increase Temperature Temp->Heat Yes Heat->Success TimeAcid Increase Reaction Time / Acid Conc. Incomplete->TimeAcid Yes SideReaction Side Reactions? Incomplete->SideReaction No TimeAcid->Success Purify Optimize Purification SideReaction->Purify Yes SideReaction->Success No Purify->Success

Technical Support Center: Crystallization of Methyl 4-(3-azetidinyloxy)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of Methyl 4-(3-azetidinyloxy)benzoate and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this class of compounds.

Troubleshooting Guide

This guide is designed to help you identify and solve common problems that may arise during the crystallization of this compound derivatives.

Problem: The compound oils out instead of crystallizing.

Possible Causes & Solutions:

  • High concentration of impurities: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid ("oil") at the crystallization temperature.[1]

    • Solution: Consider pre-purification by column chromatography before crystallization. A charcoal treatment of the hot solution can also help remove colored and highly polar impurities.[1]

  • Supersaturation level is too high: If the solution is cooled too quickly or is overly concentrated, the compound may come out of solution at a temperature above its melting point.[1][2]

    • Solution 1: Reheat the solution and add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool more slowly.[1][2]

    • Solution 2: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]

  • Inappropriate solvent choice: The boiling point of the solvent might be too high, exceeding the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. Ideally, the solvent's boiling point should be lower than the melting point of the compound to be crystallized.[3]

Problem: No crystals form upon cooling.

Possible Causes & Solutions:

  • Solution is not saturated: Too much solvent may have been used, preventing the solution from reaching the necessary supersaturation for nucleation.[1]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a slight cloudiness or crystals that redissolve upon heating, the solution is nearing saturation. Allow it to cool again.[1]

  • Supersaturated solution: The solution may be supersaturated, a state where crystal nucleation is inhibited.[4][5]

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[4][5]

    • Solution 2 (Seeding): Add a tiny seed crystal of the pure compound to the solution. This will act as a template for crystal growth.[4][5]

    • Solution 3 (Shock Cooling): Place the flask in an ice bath for a short period. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[2]

Problem: The crystallization happens too quickly.

Possible Causes & Solutions:

  • Rapid cooling: Cooling the solution too fast can lead to the rapid formation of small, impure crystals and may trap solvent within the crystal lattice.[1][6]

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels, before transferring it to an ice bath.[1][7]

  • Solution is too concentrated: An overly concentrated solution will become supersaturated very quickly upon cooling.

    • Solution: Reheat the solution and add a small amount of extra solvent (1-2 mL for every 100 mg of solid) to slightly reduce the concentration.[1]

Problem: The yield of crystals is very low.

Possible Causes & Solutions:

  • Too much solvent was used: A large amount of the compound may remain dissolved in the mother liquor after filtration.[1]

    • Solution: Before discarding the mother liquor, try to recover more product by evaporating a portion of the solvent and cooling the concentrated solution again. To check if a significant amount of product remains, you can dip a glass rod into the mother liquor and let the solvent evaporate; a large residue indicates a high concentration of the dissolved compound.[1]

  • Premature crystallization: Crystals may have formed during a hot gravity filtration step and were lost.

    • Solution: When performing a hot gravity filtration, use a pre-heated funnel and flask, and add a small excess of solvent to the solution to prevent premature crystallization.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold crystallization solvent.[4][5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing my this compound derivative?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][8] For this compound derivatives, which contain both polar (ester, azetidine) and non-polar (benzene ring) functionalities, a moderately polar solvent or a mixed solvent system is often effective.[5][9] Start by testing small amounts of your compound in various solvents. Good starting points include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane or ethanol/water.[9][10]

Q2: What is a mixed solvent system and when should I use one?

A2: A mixed solvent system uses two miscible solvents with different polarities.[8] It is useful when no single solvent has the ideal solubility profile. You dissolve your compound in a small amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy (the saturation point). A small addition of the "good" solvent will clarify the solution, which you can then cool to induce crystallization.[2] Common pairs include ethanol-water, ethyl acetate-hexane, and toluene-hexane.[8]

Q3: My crystals are colored, but the pure compound should be white. What should I do?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Q4: How can I improve the purity of my crystals?

A4: The key to high purity is slow crystal growth, which allows for the selective incorporation of the desired molecules into the crystal lattice.[2][4] Ensure the solution cools slowly and is not disturbed. If the purity is still not satisfactory, a second recrystallization step may be necessary.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventPolarity IndexSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)Suitability
Water10.2< 0.10.5Poor (Good as anti-solvent)
Methanol5.15.2> 25Good (May need anti-solvent)
Ethanol4.33.822.1Excellent
Isopropanol3.92.518.5Very Good
Ethyl Acetate4.410.5> 30Good (Risk of oiling out)
Acetone5.115.0> 35Good (Volatile)
Dichloromethane3.1> 20> 40Poor (Too soluble)
Toluene2.41.215.7Good
Hexane0.1< 0.10.8Poor (Good as anti-solvent)

Note: These are representative values and may vary for different derivatives.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring or swirling until the solid completely dissolves.[4]

  • Saturation: If the solid dissolves too easily, you may have too much solvent. If it doesn't dissolve completely, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7]

  • Crystal Growth: Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol.

  • Anti-Solvent Addition: While keeping the solution hot, add water dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Isolation: Follow steps 4-8 from the Single Solvent Recrystallization protocol.

Visualizations

Troubleshooting Crystallization Workflow

G start Start Crystallization cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem check_saturation Check Saturation no_crystals->check_saturation reheat_add_solvent Reheat, Add More Solvent oil_out->reheat_add_solvent induce Induce Crystallization (Scratch/Seed) induce->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->observe evaporate Evaporate Some Solvent evaporate->cool check_saturation->induce Supersaturated check_saturation->evaporate Not Saturated

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Solvent Selection Logic

G start Select Solvent test_solubility Test Solubility in Various Solvents start->test_solubility find_good_solvent Find Solvent: - High solubility when hot - Low solubility when cold test_solubility->find_good_solvent single_solvent Use Single Solvent System find_good_solvent->single_solvent Yes find_pair Find Miscible Pair: - One 'good' solvent - One 'bad' solvent find_good_solvent->find_pair No mixed_solvent Use Mixed Solvent System find_pair->mixed_solvent

Caption: Logical flow for selecting an appropriate crystallization solvent system.

References

Technical Support Center: Azetidine-Based Linkers for Improved PROTAC® Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor cell permeability of Proteolysis Targeting Chimeras (PROTACs) by utilizing azetidine-based linkers. PROTACs are a promising therapeutic modality, but their high molecular weight and polar surface area often hinder their ability to cross cell membranes. Incorporating rigid linkers, such as those containing azetidine moieties, has emerged as a strategy to address this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

A1: PROTACs are large, complex molecules, often with molecular weights exceeding 800 Da and significant polar surface area. These characteristics are outside the typical range for good passive diffusion across the lipid bilayer of cell membranes, as described by guidelines like Lipinski's Rule of Five. This poor permeability can limit the effective concentration of the PROTAC at its intracellular target, reducing its therapeutic efficacy.

Q2: How can azetidine-based linkers improve the cell permeability of PROTACs?

A2: Azetidine-containing linkers introduce rigidity into the PROTAC structure. This rigidity can help to pre-organize the molecule into a conformation that is more favorable for membrane transit. By reducing the conformational flexibility, it is hypothesized that the entropic penalty for the PROTAC to adopt a membrane-permeable shape is lowered. Additionally, replacing more flexible and polar linkers, such as polyethylene glycol (PEG) chains, with compact, rigid structures like azetidine can reduce the overall polar surface area and improve lipophilicity, further aiding cell permeability.

Q3: What are the key advantages of using azetidine linkers compared to other rigid linkers like piperidine or piperazine?

A3: While piperidine and piperazine also introduce rigidity, the four-membered azetidine ring offers a distinct conformational constraint and vector for exiting the ring structure. This can lead to different three-dimensional shapes of the PROTAC, potentially enabling a more optimal presentation of the warhead and E3 ligase ligand for ternary complex formation once inside the cell. The unique stereochemistry of substituted azetidines can also be explored to fine-tune the biological activity and physicochemical properties of the PROTAC.

Q4: Are there any potential disadvantages or challenges associated with azetidine-based linkers?

A4: The synthesis of functionalized azetidines can be more complex compared to that of more common cyclic amines like piperidine and piperazine. The inherent ring strain of the azetidine ring can also make it susceptible to nucleophilic attack under certain conditions, which could be a concern for metabolic stability. Additionally, the increased rigidity might, in some cases, hinder the formation of a productive ternary complex if the geometry is not optimal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low target protein degradation despite good in vitro binding of individual ligands. 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation in the cellular environment.3. Efflux of the PROTAC by cellular transporters.1. Assess cell permeability using assays like PAMPA or Caco-2 (see Experimental Protocols).2. Evaluate intracellular target engagement using the NanoBRET™ Target Engagement Assay (see Experimental Protocols). 3. If permeability is confirmed to be low, consider optimizing the linker by altering the attachment points or the overall lipophilicity of the molecule. 4. For suspected efflux, perform Caco-2 assays with known efflux pump inhibitors.
Newly synthesized azetidine-containing PROTAC shows lower degradation activity compared to a similar PROTAC with a more flexible linker. 1. The rigid azetidine linker may not allow for the optimal conformation required for productive ternary complex formation.2. The stereochemistry of the azetidine linker may not be ideal.1. Model the ternary complex using computational tools to predict if the linker geometry is compatible with productive protein-protein interactions. 2. Synthesize and test stereoisomers of the azet

Identifying and characterizing reaction byproducts of Methyl 4-(3-azetidinyloxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 4-(3-azetidinyloxy)benzoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers involved in the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development to help identify and characterize potential reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors. The most common issues include incomplete deprotonation of the starting phenol (methyl 4-hydroxybenzoate), competition from side reactions such as E2 elimination, or the use of reagents that are not completely anhydrous.[1][2][3] It is also crucial to ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I observe multiple spots on my TLC plate after the reaction. What could these be?

A2: Multiple spots indicate a mixture of compounds. Besides your target product, these could include unreacted starting materials (methyl 4-hydroxybenzoate and the azetidine derivative), elimination byproducts, or potentially a dimer of the azetidine reactant. If the azetidine nitrogen is not protected, N-alkylation can occur as a competing reaction to the desired O-alkylation.

Q3: My mass spectrometry (MS) analysis shows a peak corresponding to a mass of 193.07 g/mol , but my expected product mass is 207.23 g/mol . What is this compound?

A3: A mass of 193.07 g/mol likely corresponds to 4-(3-azetidinyloxy)benzoic acid. This byproduct forms if the methyl ester of your target compound is hydrolyzed during the reaction or, more commonly, during an aqueous workup under acidic or basic conditions. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Q4: How can I definitively identify the structure of an unknown byproduct?

A4: The most effective method is to isolate the impurity using preparative HPLC or column chromatography. Once a pure sample of the byproduct is obtained, its structure can be elucidated using a combination of analytical techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4][5]

Troubleshooting Guide

This guide addresses specific experimental observations and suggests corrective actions.

Observation Potential Cause Recommended Troubleshooting Action
Low or No Product Formation Inefficient deprotonation of methyl 4-hydroxybenzoate.Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the base is fresh and the reaction is conducted under anhydrous conditions.[2][6]
Poor leaving group on the azetidine reactant.Convert the azetidine alcohol to a better leaving group, such as a tosylate or mesylate, before reacting it with the phenoxide.[3]
Presence of a Major Alkene Byproduct The reaction is favoring E2 elimination over the desired SN2 substitution. This is common with secondary alkyl halides.[1]Lower the reaction temperature to favor the SN2 pathway. If possible, use an azetidine reactant with a leaving group at a primary carbon, though this is not possible for 3-substituted azetidines.
Product Contaminated with Carboxylic Acid Hydrolysis of the methyl ester group.Ensure all reaction and workup steps are performed under anhydrous conditions until the final purification. Avoid prolonged exposure to strong acids or bases during workup.
High Molecular Weight Impurities Detected by MS Dimerization or polymerization of the azetidine reactant.Run the reaction at a lower concentration (higher dilution) to minimize intermolecular side reactions.

Data on Potential Byproducts

The table below summarizes common byproducts encountered during the synthesis of this compound.

Byproduct NameMolecular FormulaExact Mass (m/z) [M-H]⁻ or [M+H]⁺Key Analytical Features
4-(3-Azetidinyloxy)benzoic acidC₁₀H₁₁NO₃192.0666 [M-H]⁻Absence of methyl ester signal (~3.8 ppm) in ¹H NMR; presence of a broad carboxylic acid proton signal (>10 ppm).[4]
Methyl 4-hydroxybenzoateC₈H₈O₃151.0401 [M-H]⁻Unreacted starting material. Characteristic phenolic OH peak in ¹H NMR.
Azetidine Elimination Product (e.g., N-Boc-azet-2-ene)C₈H₁₃NO₂156.1019 [M+H]⁺Presence of vinylic proton signals in the ¹H NMR spectrum.
N-Alkylated ByproductC₁₁H₁₃NO₃208.0917 [M+H]⁺The azetidine protons will show a significant downfield shift in the ¹H NMR spectrum due to the positive charge on the nitrogen.

Experimental Protocols

Protocol 1: HPLC-MS Method for Byproduct Detection

This protocol provides a general method for monitoring the reaction and detecting byproducts.

  • Column: Use a reverse-phase C18 column (e.g., 150 mm x 3.0 mm, 3.5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% Solvent B, ramp to 95% Solvent B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.5 mL/min.[5]

  • Detection:

    • UV/Vis Detector: Monitor at 254 nm.[7]

    • Mass Spectrometer: Use Electrospray Ionization (ESI) in both positive and negative ion modes to detect a wide range of potential byproducts.[5]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition and inject 5 µL.[5]

Protocol 2: NMR Sample Preparation for Structural Characterization

This protocol is for preparing an isolated byproduct for structural analysis.

  • Isolation: Isolate the byproduct of interest using preparative HPLC or flash column chromatography until it is >95% pure.

  • Drying: Ensure the isolated sample is free of residual solvents by drying it under high vacuum for several hours.

  • Solvent Selection: Dissolve 5-10 mg of the pure byproduct in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] DMSO-d₆ is often a good choice as it dissolves a wide range of polar and non-polar compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra to fully elucidate the structure.

Visualizations

Reaction and Side Reaction Pathways

G cluster_main Main Synthesis Pathway (Williamson Ether Synthesis) cluster_side Potential Side Reactions SM1 Methyl 4-hydroxybenzoate Intermediate Sodium Phenoxide Intermediate SM1->Intermediate Deprotonation Base Base (e.g., NaH) Base->Intermediate Elimination Elimination Byproduct (Azetine derivative) Base->Elimination Product This compound Intermediate->Product SN2 Attack SM2 3-Halo/Tosyloxy-azetidine (N-protected) SM2->Product SN2 Attack SM2->Elimination E2 Elimination Hydrolysis Hydrolysis Byproduct (Carboxylic Acid) Product->Hydrolysis H₂O / Workup

Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow

G cluster_byproduct Byproduct Analysis start Reaction Complete tlc_hplc Analyze Crude Mixture by TLC / HPLC-MS start->tlc_hplc decision_purity Is Purity > 95%? tlc_hplc->decision_purity isolate Isolate Product (Purification) decision_purity->isolate Yes identify_ms Identify Byproduct MW by MS decision_purity->identify_ms No end Characterize Final Product isolate->end isolate_byproduct Isolate Byproduct (Prep-HPLC / Column) identify_ms->isolate_byproduct nmr Characterize Structure by NMR isolate_byproduct->nmr adjust Adjust Reaction Conditions (See Troubleshooting Guide) nmr->adjust

Caption: Logic flow for post-reaction analysis.

References

Technical Support Center: Enhancing the Stability of PROTACs Incorporating Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeracs (PROTACs) that incorporate the Methyl 4-(3-azetidinyloxy)benzoate linker moiety.

Troubleshooting Guides

Issue 1: Rapid Degradation of PROTAC in Aqueous Buffer or Acidic Conditions

Question: My PROTAC incorporating this compound shows significant degradation during storage in aqueous buffers, especially at acidic pH. What is the likely cause and how can I mitigate this?

Answer:

PROTACs containing N-aryl azetidine motifs can be susceptible to acid-mediated intramolecular ring-opening decomposition. The nitrogen atom of the azetidine ring can be protonated under acidic conditions, making the strained ring more susceptible to nucleophilic attack. In the case of your specific moiety, a pendant amide group from the E3 ligase binder or the target protein binder could act as the nucleophile, leading to cleavage of the azetidine ring.

Potential Degradation Pathway:

PROTAC PROTAC with Protonated Azetidine Ring Intermediate Intramolecular Attack by Pendant Amide PROTAC->Intermediate Acidic Conditions Degradation_Product Ring-Opened Degradation Product Intermediate->Degradation_Product Ring Opening

Caption: Proposed acid-mediated degradation pathway for azetidine-containing PROTACs.

Troubleshooting and Mitigation Strategies:

  • pH Control: Maintain all buffers at a neutral or slightly basic pH (7.0-8.0) during storage and handling. Avoid acidic conditions whenever possible.

  • Buffer Composition: Use buffers with low nucleophilicity to minimize the chances of external nucleophilic attack on the azetidine ring.

  • Structural Modification:

    • Modify the Pendant Nucleophile: If the degradation is confirmed to be intramolecular, consider modifying the amide group to reduce its nucleophilicity. For example, introducing steric hindrance near the amide nitrogen.

    • Alter the Azetidine Substituent: The electronic properties of the aryl group attached to the azetidine can influence its stability. While the user's moiety has a methoxy group which is electron-donating, other substituents could be explored. Based on studies of related N-substituted azetidines, electron-withdrawing groups on the aryl ring can decrease stability[1].

  • Storage Conditions: Store the PROTAC as a solid, protected from light and moisture. If solution storage is necessary, use anhydrous aprotic solvents like DMSO and store at -80°C.

Issue 2: Poor Metabolic Stability in In Vitro Assays (Liver Microsomes or Plasma)

Question: My PROTAC shows high clearance in human liver microsome and plasma stability assays. What are the potential metabolic liabilities and how can I improve the stability?

Answer:

PROTACs incorporating the this compound moiety have several potential sites for metabolic degradation.

Potential Metabolic Hotspots:

  • Oxidative Metabolism of the Linker: The aliphatic and ether portions of the azetidinyloxy-benzoate linker are susceptible to oxidation by cytochrome P450 (CYP) enzymes present in liver microsomes[].

  • Hydrolysis of the Methyl Ester: The methyl ester on the benzoate ring can be hydrolyzed by esterases present in both liver microsomes and plasma.

  • Azetidine Ring Opening: While less common metabolically than chemically, the strained azetidine ring can be a site for metabolic enzymes, potentially leading to ring-opening.

Troubleshooting and Enhancement Strategies:

  • Identify the Metabolites: The first step is to perform metabolite identification studies using LC-MS/MS to pinpoint the exact sites of metabolic breakdown.

  • Linker Modification:

    • Introduce Metabolic Blockers: Replace susceptible hydrogens on the linker with fluorine atoms (fluorination) or incorporate gem-dimethyl groups to sterically hinder CYP-mediated oxidation.

    • Increase Rigidity: Replace flexible alkyl or ether chains with more rigid structures like piperazine or triazole rings, which have been shown to improve metabolic stability.

  • Ester Group Modification:

    • Replace with a More Stable Group: If ester hydrolysis is the primary degradation pathway, consider replacing the methyl ester with a more stable functional group, such as an amide or a metabolically stable ester (e.g., a t-butyl ester).

  • Systematic SAR Studies: Conduct structure-activity relationship (SAR) studies by systematically modifying different parts of the PROTAC to understand the impact on both stability and degradation activity.

cluster_troubleshooting Troubleshooting Workflow for Poor Metabolic Stability Start Poor Metabolic Stability Observed MetID Metabolite Identification (LC-MS/MS) Start->MetID Analyze Identify Metabolic Hotspots MetID->Analyze Strategy Develop Mitigation Strategy Analyze->Strategy Synthesize Synthesize New Analogs Strategy->Synthesize Reassay Re-evaluate Stability and Activity Synthesize->Reassay Reassay->Analyze Iterate End Optimized PROTAC Reassay->End

Caption: Iterative workflow for improving PROTAC metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the key in vitro stability assays I should perform for my PROTAC?

A1: The two most critical in vitro stability assays are:

  • Plasma Stability Assay: This assesses the stability of your PROTAC in the presence of plasma enzymes (e.g., esterases, amidases). It's crucial for predicting in vivo half-life and ensuring the compound is stable in circulation.

  • Liver Microsomal Stability Assay: This assay evaluates the susceptibility of your PROTAC to metabolism by Phase I enzymes (primarily CYPs) found in the liver. It provides an indication of the intrinsic hepatic clearance.

Q2: I don't observe any degradation of my target protein after treating cells with my PROTAC. What should I check first?

A2: If you don't see target protein degradation, consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure your PROTAC is not degraded in the cell culture media. You can analyze the media by LC-MS after a typical incubation period.

  • Assess Cell Permeability: PROTACs are often large molecules with poor passive permeability. You may need to perform a cell permeability assay (e.g., Caco-2) to confirm your compound is entering the cells.

  • Verify Target Engagement: Confirm that your PROTAC is binding to both the target protein and the E3 ligase. This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Check for E3 Ligase Expression: Ensure that the E3 ligase you are targeting is expressed in the cell line you are using.

  • Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase. Assays like co-immunoprecipitation (Co-IP) can be used to detect this complex in cells[3].

cluster_faq Logical Flow for Troubleshooting Lack of Protein Degradation Start No Target Protein Degradation Check_Compound Compound Stability in Media? Start->Check_Compound Check_Permeability Cell Permeability? Check_Compound->Check_Permeability Yes Check_Binding Target and E3 Ligase Binding? Check_Permeability->Check_Binding Yes Check_Expression E3 Ligase Expressed in Cells? Check_Binding->Check_Expression Yes Check_Ternary Ternary Complex Formation? Check_Expression->Check_Ternary Yes Success Protein Degradation Check_Ternary->Success Yes

Caption: Decision tree for troubleshooting failed protein degradation experiments.

Q3: How can I quantitatively measure the concentration of my PROTAC in biological matrices?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of PROTACs in complex biological matrices like plasma, microsomes, and cell lysates[4]. Developing a robust LC-MS/MS method will be essential for your stability and pharmacokinetic studies.

Quantitative Data Summary

The following table provides a summary of typical quantitative data obtained from in vitro stability assays for PROTACs. Note that these are example values and the stability of your specific PROTAC will need to be experimentally determined.

Assay Matrix Test Compound Concentration Incubation Time (min) Typical Half-Life (t½) for a Stable PROTAC Typical Half-Life (t½) for an Unstable PROTAC
Plasma StabilityHuman Plasma1 µM0, 5, 15, 30, 60, 120> 120 min< 30 min
Liver Microsomal StabilityHuman Liver Microsomes (0.5 mg/mL protein)1 µM0, 5, 15, 30, 45> 45 min< 15 min

Experimental Protocols

Protocol 1: Human Plasma Stability Assay

Objective: To determine the stability of a PROTAC in human plasma.

Materials:

  • Test PROTAC

  • Human plasma (pooled, heparinized)

  • Control compound (e.g., a compound known to be unstable in plasma)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of the test PROTAC in human plasma.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.

  • Terminate the reaction by adding 3 volumes of ice-cold ACN containing the IS.

  • Centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining PROTAC.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of PROTAC remaining versus time.

Protocol 2: Human Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a PROTAC in human liver microsomes.

Materials:

  • Test PROTAC

  • Human liver microsomes (pooled)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compound (e.g., a compound with known metabolic stability)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and the test PROTAC (1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.

  • Terminate the reaction by adding 3 volumes of ice-cold ACN containing the IS.

  • Centrifuge the samples to pellet the microsomes.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining PROTAC.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

References

Strategies to reduce aggregation of PROTACs with rigid linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on strategies to mitigate aggregation issues associated with rigid linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a rigid linker is showing signs of aggregation. What are the likely causes?

A1: Aggregation of PROTACs with rigid linkers is a common challenge that can arise from several factors. The inherent planarity and hydrophobicity of many rigid linkers, such as those containing aromatic rings or long alkyl chains, can promote self-association and precipitation from solution.[1] Furthermore, the reduced conformational flexibility of rigid linkers can limit the PROTAC's ability to adopt a soluble conformation in aqueous environments.[2] This can be particularly problematic when the overall molecule has a high molecular weight and lipophilicity, which are common characteristics of PROTACs that fall outside of Lipinski's "rule of five".[3]

Q2: What are the primary strategies to reduce the aggregation of my rigid-linker PROTAC?

A2: The most effective strategies focus on modifying the linker to improve the physicochemical properties of the PROTAC. The primary approaches include:

  • Incorporation of Solubilizing Groups: Introducing polar functional groups or saturated heterocycles into the linker can significantly enhance aqueous solubility.

  • Modulation of Linker Rigidity: While the goal is to maintain some rigidity for optimal ternary complex formation, introducing a degree of flexibility can disrupt the planar structures that lead to aggregation.

  • Optimization of Physicochemical Properties: A holistic approach to balance lipophilicity, polar surface area (PSA), and hydrogen bond donors/acceptors is crucial for improving overall "drug-like" properties.

Q3: Which specific chemical modifications are most effective for improving the solubility of PROTACs with rigid linkers?

A3: Several chemical modifications have proven effective:

  • Nitrogen-Containing Heterocycles: Incorporating saturated heterocycles like piperazine and piperidine into the linker is a widely used and effective strategy.[2][4] These groups can be protonated at physiological pH, increasing polarity and aqueous solubility.[5][6][7]

  • Pyridine and Other Heteroaromatics: The inclusion of a pyridine ring or other heteroaromatic systems within the linker can introduce polarity and hydrogen bonding capabilities, thereby improving solubility. The strategic placement of the nitrogen atom can also influence the PROTAC's conformational preferences.

  • Short PEG Chains: While often considered flexible linkers, the incorporation of short polyethylene glycol (PEG) chains can be combined with rigid elements to enhance hydrophilicity and solubility.[1][8]

  • Polar Functional Groups: The addition of functional groups such as amides, ethers, and hydroxyls can increase the polarity of the linker.[1]

A notable example is the highly potent Androgen Receptor (AR) degrader, ARD-69, which features a rigid linker containing an ionizable pyridine/di-piperidine motif. This design significantly improved its aqueous solubility compared to analogues with all-hydrocarbon linkers.[2]

Troubleshooting Guides

Problem: My PROTAC has poor aqueous solubility, leading to aggregation during experiments.

Solution Workflow:

This workflow outlines a systematic approach to improving the solubility of a PROTAC exhibiting aggregation.

PROTAC_Solubility_Workflow cluster_start cluster_modification Linker Modification Strategies cluster_evaluation Evaluation cluster_decision cluster_end start Start: PROTAC with Rigid Linker Shows Aggregation mod_piperazine Incorporate Piperazine/ Piperidine start->mod_piperazine Option 1 mod_pyridine Introduce Pyridine or other Heteroaromatics start->mod_pyridine Option 2 mod_peg Add Short PEG Chain start->mod_peg Option 3 mod_polar Introduce Polar Functional Groups start->mod_polar Option 4 eval_solubility Measure Aqueous Solubility mod_piperazine->eval_solubility mod_pyridine->eval_solubility mod_peg->eval_solubility mod_polar->eval_solubility eval_aggregation Assess Aggregation (DLS, SEC) eval_solubility->eval_aggregation eval_activity Determine Degradation Activity eval_aggregation->eval_activity decision Solubility and Activity Acceptable? eval_activity->decision end_success Success: Optimized PROTAC decision->end_success Yes end_iterate Iterate Design decision->end_iterate No end_iterate->mod_piperazine end_iterate->mod_pyridine end_iterate->mod_peg end_iterate->mod_polar

Caption: A workflow for troubleshooting and improving the solubility of aggregating PROTACs.

Quantitative Data on Linker Modifications:

The choice of linker modification can significantly impact the physicochemical properties of the PROTAC. The following table summarizes the effect of incorporating a piperazine moiety into the linker on the pKa, which is a key determinant of solubility. A higher pKa for the piperazine nitrogen will result in a greater proportion of the protonated, more soluble form at physiological pH.

Linker MoietyNumber of Methylene Spacers (n)Average pKa
Carbonyl-piperazine-(CH2)n-Carbonyl15.98
26.85
37.21
47.35
57.42
67.45

Data adapted from a study on piperazine-containing linkers, showing that increasing the distance between the piperazine nitrogen and an electron-withdrawing carbonyl group increases the pKa.[7]

Experimental Protocols

Protocol 1: Detection and Quantification of PROTAC Aggregates using Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and polydispersity (%Pd) of a PROTAC in solution to identify the presence of aggregates.

Materials:

  • PROTAC sample

  • Appropriate solvent (e.g., DMSO, PBS)

  • DLS instrument and compatible cuvettes

  • Syringe filters (0.2 µm or smaller)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the PROTAC in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in the analysis buffer (e.g., PBS). The final DMSO concentration should typically be kept below 1%.

    • Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any extrinsic particulate matter.[9]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Perform the DLS measurement. The instrument will measure the time-dependent fluctuations in scattered light intensity.

  • Data Analysis:

    • The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) and polydispersity (%Pd) are determined.

    • A monodisperse sample will show a single, narrow peak, while the presence of aggregates will result in the appearance of larger species and an increase in the %Pd.

Workflow for DLS Experiment:

DLS_Workflow prep Sample Preparation (Dissolve and Dilute PROTAC) filter Filtration (0.2 µm filter) prep->filter instrument Instrument Setup (Set Parameters) filter->instrument measure DLS Measurement instrument->measure analysis Data Analysis (Determine Rh and %Pd) measure->analysis interpret Interpretation (Assess for Aggregates) analysis->interpret

Caption: A streamlined workflow for performing a DLS experiment to detect PROTAC aggregation.

Protocol 2: Quantification of PROTAC Aggregates using Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates from the monomeric form of a PROTAC.

Materials:

  • PROTAC sample

  • SEC column appropriate for small molecules

  • HPLC or UHPLC system with a suitable detector (e.g., UV-Vis)

  • Mobile phase (e.g., PBS with a small percentage of organic modifier)

  • Syringe filters (0.2 µm or smaller)

Procedure:

  • Sample Preparation:

    • Dissolve the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the separation. Larger molecules (aggregates) will have a shorter retention time and elute before smaller molecules (monomer).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percentage of aggregates by dividing the area of the aggregate peak(s) by the total area of all peaks (aggregates + monomer) and multiplying by 100.

Logical Relationship of SEC Separation:

SEC_Principle cluster_input cluster_column SEC Column cluster_output input PROTAC Sample (Monomer + Aggregates) column Porous Beads input->column aggregates Aggregates (Larger, Elute First) column->aggregates Shorter Path monomer Monomer (Smaller, Elute Later) column->monomer Longer Path

Caption: The principle of separating PROTAC monomers and aggregates by size-exclusion chromatography.

References

Validation & Comparative

A Head-to-Head Battle of Linkers: Methyl 4-(3-azetidinyloxy)benzoate vs. Piperidine in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The rational design of Proteolysis Targeting Chimeras (PROTACs) continues to be a critical focus in drug discovery, with the linker component playing a pivotal role in determining the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of two distinct rigid linker motifs: methyl 4-(3-azetidinyloxy)benzoate and piperidine-based structures, in the context of their impact on PROTAC performance, particularly in the degradation of the well-studied target, Bromodomain-containing protein 4 (BRD4).

The selection of a suitable linker is paramount in PROTAC design as it dictates the spatial orientation of the target protein and the E3 ligase, influencing the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation. While flexible linkers like polyethylene glycol (PEG) chains have been widely used, there is a growing interest in rigid linkers, such as those incorporating cyclic structures like azetidine and piperidine, to improve physicochemical properties and potentially enhance degradation efficiency.

Executive Summary

This guide delves into the available data to compare the effectiveness of PROTACs employing either a this compound moiety or a piperidine-containing linker. While direct head-to-head comparative studies are limited, by examining data from different studies targeting BRD4, we can draw inferences on their relative performance.

PROTACs incorporating piperazine-containing linkers (a closely related analogue to piperidine) have demonstrated potent BRD4 degradation. For instance, a series of cereblon (CRBN)-recruiting PROTACs with piperazine-containing linkers exhibited significant BRD4 degradation in MDA-MB-231 cells, with one compound achieving a DC50 of 60 nM [1]. This highlights the potential of six-membered saturated heterocycles in constructing effective degraders.

Information on PROTACs specifically utilizing the This compound linker is less prevalent in publicly available literature. However, the commercial availability of building blocks such as piperidine-azetidine-Br for the synthesis of PROTACs targeting BRD4 suggests the utility of the azetidine motif in this context[2]. The rigid nature of the azetidine ring, similar to piperidine, is expected to favorably impact the conformational stability of the PROTAC.

Data Presentation: Quantitative Comparison of BRD4 Degradation

Due to the absence of a single study directly comparing the two specified linkers, the following table summarizes representative data for BRD4-targeting PROTACs with piperazine-containing linkers. Data for a this compound-linked PROTAC targeting BRD4 is not available in the reviewed literature.

Linker TypePROTAC CompoundE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Piperazine-containingCompound 34Pomalidomide (CRBN)BRD4MDA-MB-23160>90%[1]

Note: DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these PROTACs and the experimental procedures used to evaluate them, the following diagrams illustrate the key processes.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary Proteasome 26S Proteasome POI->Proteasome targeted for degradation E3->Ternary Ub Ubiquitin Ternary->Ub recruits Ub->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-based Assays cluster_analysis Degradation Analysis Linker_Synth Linker Synthesis (Azetidine or Piperidine) Warhead_Attach Warhead Attachment (e.g., JQ1 for BRD4) Linker_Synth->Warhead_Attach E3_Attach E3 Ligase Ligand Attachment (e.g., Pomalidomide) Warhead_Attach->E3_Attach Purification Purification & Characterization E3_Attach->Purification PROTAC_Treatment PROTAC Treatment (Dose-response) Purification->PROTAC_Treatment Cell_Seeding Cell Seeding (e.g., MDA-MB-231) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot TR_FRET TR-FRET Assay Cell_Lysis->TR_FRET Quantification Quantification of Protein Levels Western_Blot->Quantification TR_FRET->Quantification DC50_Dmax Calculation of DC50 & Dmax Quantification->DC50_Dmax

Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.

Experimental Protocols

Synthesis of Piperazine-Containing PROTACs for BRD4 Degradation

A detailed synthetic protocol for a series of BRD4-targeting PROTACs with piperazine-containing linkers has been described[1]. The general strategy involves a multicomponent reaction platform.

Materials:

  • (+)-JQ1-acid (warhead for BRD4)

  • Pomalidomide-amine (E3 ligase ligand for CRBN)

  • Various piperazine-containing linkers with appropriate functional groups

  • Coupling reagents (e.g., HATU)

  • Solvents (e.g., DMF)

  • Bases (e.g., DIPEA)

General Procedure:

  • The synthesis is initiated by coupling the warhead, (+)-JQ1-acid, with a bifunctional linker.

  • The resulting intermediate is then coupled with the E3 ligase ligand, pomalidomide-amine, to yield the final PROTAC.

  • Purification is typically performed using column chromatography.

  • Characterization is confirmed by NMR and mass spectrometry.

For a specific example, the synthesis of compound 34 involved a one-pot incorporation of the piperazine ring, highlighting the efficiency of the multicomponent reaction strategy[1].

Cellular BRD4 Protein Degradation Assay (Western Blot)

This protocol is adapted from established methods for assessing PROTAC-induced protein degradation[3][4].

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 or HeLa)

  • Cell culture medium and supplements

  • PROTAC compounds

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4 and a loading control like anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC compound (typically in a dose-response manner) or DMSO for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BRD4 and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the BRD4 signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Determine the DC50 and Dmax values by plotting the degradation percentage against the PROTAC concentration.

Discussion and Future Perspectives

The available data suggests that piperidine and its analogue piperazine are effective rigid linker components for the development of potent PROTACs, as demonstrated by the low nanomolar DC50 value for a BRD4-targeting PROTAC[1]. The rigidity imparted by these cyclic structures can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced degradation efficacy.

While there is a lack of direct comparative data for the this compound linker, the underlying principle of using a rigid azetidine core is similar to that of piperidine. It is plausible that this linker could also yield potent PROTACs. The choice between an azetidine and a piperidine linker may ultimately depend on subtle differences in the required vector and distance between the warhead and the E3 ligase ligand for optimal ternary complex formation with a specific target protein and E3 ligase pair.

Future studies should focus on the direct, systematic comparison of these and other rigid linkers in a consistent cellular and biochemical context. Such studies would involve synthesizing a series of PROTACs with identical warheads and E3 ligase ligands but varying linker structures. This would provide invaluable data for establishing clear structure-activity relationships and guiding the rational design of next-generation protein degraders. The development of high-throughput synthesis and screening platforms will be instrumental in accelerating these efforts[3][5].

References

Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a detailed comparison of two important classes of saturated heterocyclic linkers: azetidine (a 4-membered ring) and piperidine (a 6-membered ring).

Mechanism of Action: The Role of the Linker

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase. The linker's role is not merely to connect the two ligands but to orient them in a spatially favorable manner to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The linker's length, rigidity, and composition dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the POI.

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds PROTAC PROTAC PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC Binds Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo & Ex Vivo Analysis Design PROTAC Design (Target, E3 Ligase) SynthA Synthesis of Azetidine-Linker PROTAC Design->SynthA SynthB Synthesis of Piperidine-Linker PROTAC Design->SynthB Binding Binding Assays (SPR, TR-FRET) SynthA->Binding SynthB->Binding Degradation Degradation Assays (Western Blot, HiBiT) Binding->Degradation Permeability Physicochemical Assays (Solubility, PAMPA) Degradation->Permeability PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Permeability->PKPD Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy

A Comparative Analysis of Rigid vs. Flexible Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target protein binder and the E3 ligase ligand—plays a pivotal role. This guide provides a comparative analysis of two major classes of linkers: rigid linkers, exemplified by structures incorporating motifs like Methyl 4-(3-azetidinyloxy)benzoate, and flexible polyethylene glycol (PEG) linkers. This analysis is supported by experimental data and detailed protocols for key assays in PROTAC development.

Executive Summary

The choice between a rigid and a flexible linker in a PROTAC is a critical design decision that significantly impacts its efficacy and developability. Flexible linkers, predominantly those with polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility and the conformational freedom to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] However, this flexibility can come at the cost of reduced cell permeability and potential for off-target effects.

Conversely, rigid linkers, which incorporate structures such as azetidine, piperidine, phenyl rings, or alkynes, can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity.[1][3] These rigid structures can also enhance cell permeability and metabolic stability. The trade-off for this conformational constraint is that a rigid linker may not always permit the optimal geometry for ternary complex formation, in which case a more flexible linker would be advantageous.

Data Presentation: Comparison of Linker Types

The following tables summarize the general characteristics and performance data of PROTACs with flexible (PEG/Alkyl) versus rigid linkers.

Table 1: General Characteristics of Flexible vs. Rigid PROTAC Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl)Rigid Linkers (e.g., containing Azetidine, Phenyl)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein interfaces.May require a more specific protein-protein interface for productive complex formation.
Solubility Generally higher aqueous solubility, especially with PEG linkers.[4][5]Can be lower, but can be modulated with polar functional groups.
Cell Permeability Can be lower due to higher polarity and molecular size.Can be higher due to reduced polarity and the ability to shield polar groups.
Metabolic Stability PEG linkers can be susceptible to metabolism.Generally more metabolically stable.
Synthetic Accessibility Generally straightforward and modular synthesis.[1]Can be more complex to synthesize.
Selectivity May have lower selectivity due to conformational flexibility.Can lead to higher selectivity by enforcing a specific binding mode.

Table 2: Performance Data of Representative PROTACs with Flexible and Rigid Linkers

PROTACTarget ProteinE3 LigaseLinker TypeDC50DmaxReference
ARV-825 BRD4CRBNFlexible (PEG)<1 nM>95%[1]
MZ1 BRD4VHLFlexible (PEG)~25 nM>90%[1]
Compound 7 CDK4/6CRBNFlexible (PEG)2.0 nM (CDK4), 4.0 nM (CDK6)Not Reported[6]
PROTAC 50 ARVHLRigid (alkyne, piperidine)<1 nM>90%[1]
ACBI1 SMARCA2/4VHLRigid (phenyl)250-300 nM65-70%[1]
FIP22 IRAK4CRBNRigid3.2 nMNot Reported[7]

Mandatory Visualization

Below are diagrams illustrating key concepts in PROTAC research, generated using the DOT language.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Binding Binary & Ternary Complex Formation (SPR, ITC) Design->Binding Ubiquitination In-Cell Target Ubiquitination (NanoBRET) Binding->Ubiquitination Degradation Target Degradation (Western Blot, HiBiT) DC50 & Dmax Determination Ubiquitination->Degradation Properties Physicochemical Properties (Permeability - PAMPA, Solubility) Degradation->Properties Lead_Opt Lead Optimization Properties->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies for key experiments in PROTAC characterization are provided below.

Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinities and kinetics of the PROTAC to the target protein and E3 ligase, and to characterize the formation of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.0)

Procedure:

  • Immobilization: Covalently immobilize the E3 ligase or the target protein onto the sensor chip surface using standard amine coupling chemistry or His-tag capture.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the other protein partner (the one not immobilized) to assess for any direct interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the non-immobilized protein partner and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized protein surface.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine kinetic parameters (ka, kd) and affinity (KD). Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[8][9]

In-Cell Target Ubiquitination Assay using NanoBRET™

Objective: To measure the PROTAC-induced ubiquitination of the target protein in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-tagged target protein expression vector

  • HaloTag®-ubiquitin expression vector

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Luminometer with 460nm and >610nm filters

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-ubiquitin expression vectors. Plate the transfected cells in the 96-well plates.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-ubiquitin.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified time (e.g., 1-4 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Detection: Measure the donor emission at 460nm and the acceptor emission at >610nm using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates PROTAC-induced proximity of the target protein and ubiquitin, signifying ubiquitination.[4][7][10][11]

Protein Degradation Assay by Western Blot for DC50 and Dmax Determination

Objective: To quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[12][13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane, as a predictor of cell permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS)

  • PROTAC compound

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution (dissolved in PBS, typically with a small percentage of DMSO) to the wells of the donor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in each well.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )

    • Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.[2][3][14]

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While flexible PEG linkers have been a mainstay in early PROTAC development due to their synthetic tractability and ability to promote ternary complex formation, the field is increasingly exploring the benefits of rigid linkers. Moieties such as this compound contribute to a more constrained and potentially more bioactive conformation, which can lead to improved potency, selectivity, and pharmacokinetic properties. The optimal linker strategy is target- and system-dependent, necessitating a careful balance of flexibility and rigidity. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and optimization of novel PROTACs, regardless of the linker design.

References

Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the selection of appropriate linkers is a critical determinant of a drug candidate's overall pharmacokinetic profile and, consequently, its therapeutic success. Among the various classes of linkers, saturated heterocycles are frequently employed to modulate physicochemical properties, improve metabolic stability, and enhance target engagement. This guide provides a comprehensive comparison of the pharmacokinetic properties of azetidine linkers versus other commonly used heterocyclic linkers, namely piperidine, piperazine, and morpholine. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Executive Summary

Azetidine, a four-membered saturated heterocycle, has emerged as a valuable linker in medicinal chemistry. Its constrained nature and unique physicochemical properties often lead to improved metabolic stability and altered pharmacokinetic profiles compared to larger, more flexible heterocyclic linkers like piperidine, piperazine, and morpholine. The primary advantage of azetidine lies in its ability to resist N-dealkylation, a common metabolic pathway for larger saturated amines. This can lead to a longer half-life and increased drug exposure. However, the choice of linker is highly context-dependent, and the optimal selection will be contingent on the specific properties of the parent molecule and the desired therapeutic outcome.

Comparative Pharmacokinetic Data

Heterocyclic LinkerKey Physicochemical PropertyIn Vitro Metabolic Stability (Human Liver Microsomes)Common Metabolic PathwaysExpected Impact on In Vivo Pharmacokinetics
Azetidine Lower pKa (8.5-10.5) compared to piperidine, rigid structureGenerally higher stabilityResistant to N-dealkylation; metabolism often shifted to other parts of the moleculePotentially longer half-life (t1/2), lower clearance (CL), and increased overall exposure (AUC)
Piperidine Higher pKa (10.5-11.5), flexible chair/boat conformationsModerately stable to labileSusceptible to N-dealkylation and ring oxidationCan lead to shorter t1/2, higher CL, and the formation of active or inactive metabolites
Piperazine Two basic nitrogens, can improve solubilityVariable, depends on substitutionN-dealkylation at one or both nitrogen atoms, ring oxidationCan offer improved solubility and permeability, but may have complex metabolism and potential for drug-drug interactions
Morpholine Contains an ether oxygen, generally improves solubilityGenerally stableRing oxidation is possible, but N-dealkylation is less common than in piperidine/piperazineOften used to improve solubility and metabolic stability, leading to a more favorable pharmacokinetic profile

Discussion of Pharmacokinetic Properties

Azetidine: A Strategy for Enhanced Metabolic Stability

The compact and rigid structure of the azetidine ring offers distinct advantages in drug design. One of the most significant benefits is its increased resistance to metabolic degradation, particularly N-dealkylation.[1] In a comparative study, it was demonstrated that replacing a piperidine ring with an azetidine moiety in a series of serotonin-4 partial agonists successfully shifted the metabolic pathway away from the heterocyclic linker. While the piperidine-containing parent compound underwent N-dealkylation, the azetidine analogs were not metabolized via this route.[1] This shift in metabolism can lead to a more predictable pharmacokinetic profile and potentially reduce the formation of unwanted metabolites. The lower pKa of azetidine compared to piperidine can also influence its absorption and distribution properties.

Piperidine: The Flexible Workhorse

Piperidine is a widely used heterocyclic linker due to its synthetic accessibility and its ability to act as a versatile scaffold. However, its flexibility and higher basicity can also render it susceptible to metabolic enzymes, primarily cytochrome P450s. N-dealkylation and oxidation of the piperidine ring are common metabolic pathways that can lead to faster clearance and a shorter half-life of the parent drug.[1] The presence of a piperidine motif often enhances a drug's druggability by improving its pharmacokinetic properties and reducing toxicity.[2]

Piperazine: Modulating Solubility and Permeability

The presence of two nitrogen atoms in the piperazine ring provides a handle for modulating solubility and permeability. The ability to have a protonated state at physiological pH can enhance aqueous solubility. However, this also introduces two potential sites for metabolism, which can complicate the pharmacokinetic profile. The insertion of a piperazine moiety into a linker can improve rigidity and potentially increase solubility upon protonation.[3]

Morpholine: Improving Physicochemical Properties

The incorporation of a morpholine ring is a common strategy to improve the physicochemical properties of a drug candidate. The ether oxygen atom can act as a hydrogen bond acceptor, which can enhance solubility and target engagement. Generally, the morpholine ring is metabolically more stable than piperidine and piperazine, as the N-dealkylation pathway is less favored. This often translates to a more favorable pharmacokinetic profile with improved stability.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of a test compound when incubated with human liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

  • Add the pooled human liver microsomes to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a test compound in mice following intravenous (IV) and oral (PO) administration.

Animals:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

Materials:

  • Test compound formulated in a suitable vehicle for IV and PO administration.

  • Dosing syringes and needles.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Fast the mice overnight before dosing.

  • For the IV group, administer the test compound via the tail vein at a specific dose.

  • For the PO group, administer the test compound via oral gavage.

  • Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the saphenous vein or by retro-orbital bleeding.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using appropriate pharmacokinetic software. For the PO group, calculate the oral bioavailability (%F).

Visualization of Key Concepts

Linker_PK_Properties cluster_Linkers Heterocyclic Linkers cluster_Properties Pharmacokinetic Properties Azetidine Azetidine Metabolic_Stability Metabolic Stability Azetidine->Metabolic_Stability Increases (Resists N-dealkylation) Piperidine Piperidine Piperidine->Metabolic_Stability Decreases (Susceptible to N-dealkylation) Piperazine Piperazine Solubility Solubility Piperazine->Solubility Increases Morpholine Morpholine Morpholine->Solubility Increases Half_Life Half-life (t1/2) Metabolic_Stability->Half_Life Directly Impacts Clearance Clearance Metabolic_Stability->Clearance Inversely Impacts Permeability Permeability

Caption: Impact of Heterocyclic Linkers on Key Pharmacokinetic Properties.

Conclusion

The choice of a heterocyclic linker is a multifaceted decision in drug design that can profoundly influence a compound's pharmacokinetic profile. Azetidine has demonstrated significant potential in enhancing metabolic stability, primarily by mitigating N-dealkylation, which can translate to improved in vivo exposure. Piperidine remains a valuable and versatile scaffold, though its susceptibility to metabolism requires careful consideration. Piperazine and morpholine offer avenues to improve solubility and other physicochemical properties, with morpholine generally providing greater metabolic stability. Ultimately, a thorough understanding of the structure-activity and structure-property relationships, supported by robust in vitro and in vivo experimental data, is paramount for the rational design of drug candidates with optimal pharmacokinetic characteristics.

References

Safety Operating Guide

Proper Disposal of Methyl 4-(3-azetidinyloxy)benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Methyl 4-(3-azetidinyloxy)benzoate.

I. Immediate Safety and Hazard Assessment

Key Hazard Information (based on Methyl Benzoate as a surrogate):

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][4]P264: Wash skin thoroughly after handling.[1][4] P270: Do not eat, drink or smoke when using this product.[1][4] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Aspiration Hazard (Category 1)May be fatal if swallowed and enters airways.[1]P331: Do NOT induce vomiting.[1]
Aquatic ToxicityHarmful to aquatic life.[2]P273: Avoid release to the environment.

II. Operational Disposal Plan: A Step-by-Step Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5].

Experimental Protocol for Waste Collection and Segregation:

  • Waste Minimization: The first step in responsible waste management is to minimize the generation of waste. This can be achieved by ordering only the necessary quantities of the chemical and reducing the scale of experiments whenever feasible[6][7].

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container must have a secure screw-top cap to prevent spills and evaporation[8].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Ensure the label is legible and securely attached to the container[6].

  • Segregation of Waste: It is critical to segregate incompatible waste streams to prevent dangerous chemical reactions[7][8]. Do not mix this compound waste with strong acids, bases, or oxidizing agents[9].

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][8]. The SAA should be a secondary containment unit, away from ignition sources, and clearly marked.

  • Disposal Request: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor[6].

Disposal of Contaminated Materials:

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste[7][10]. After rinsing, deface the label and dispose of the container as non-hazardous waste, or as directed by your institution's EHS guidelines[11].

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container and disposed of through the hazardous waste stream[2].

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal A Assess Hazards & Don PPE B Work in Fume Hood A->B C Select Compatible Waste Container D Label Container Correctly C->D E Segregate from Incompatible Wastes D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Hazardous Waste Pickup F->G H Final Disposal by Licensed Contractor G->H

References

Personal protective equipment for handling Methyl 4-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-(3-azetidinyloxy)benzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.

Personal Protective Equipment (PPE)

The first line of defense when working with any chemical is appropriate personal protective equipment.[1] Based on the potential hazards associated with chemical esters and azetidine-containing compounds, the following PPE is mandatory.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing or exothermic reactions.[2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[2] It is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection A flame-resistant lab coat should be worn and buttoned to cover as much skin as possible.[2] For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge is necessary.[1][4]
Foot Protection Closed-toe and closed-heel shoes that cover the entire foot are required.[2] Avoid fabrics like polyester or acrylic for clothing worn under the lab coat.[2]

Operational Plan: Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • All work with this compound should be performed in a certified chemical fume hood to control vapor exposure.[1]

  • Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][6]

2. Weighing and Dispensing:

  • When weighing or transferring the compound, do so in a fume hood to avoid inhalation of any dust or vapors.

  • Use appropriate tools, such as a chemical-resistant spatula, to handle the solid material. Avoid creating dust.

3. During Reaction:

  • Set up reactions in a way that minimizes the risk of splashes or aerosol formation.

  • Continuously monitor the reaction for any signs of unexpected changes.

4. Post-Reaction Work-up:

  • Quench the reaction carefully, following established laboratory procedures for similar compounds.

  • Handle all resulting mixtures and solutions as potentially hazardous.

Spill and Emergency Response

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert the appropriate emergency response personnel.

    • Ensure the area is well-ventilated, if safe to do so.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[7]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[7] Specifically, avoid mixing with acidic wastes, which could potentially react with the azetidine moiety.[7]

  • Container Management:

    • Keep waste containers tightly closed and store them in a designated secondary containment area.

    • Ensure waste containers are properly labeled with the contents and associated hazards.

  • Final Disposal:

    • All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

    • Under no circumstances should this chemical or its waste be poured down the drain.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don Appropriate PPE B Verify Fume Hood Operation A->B C Weigh/Transfer Chemical in Fume Hood B->C D Perform Experimental Procedure C->D E Collect Waste in Labeled Container D->E F Decontaminate Work Area E->F G Dispose of Waste via EHS F->G H Spill Occurs I Follow Spill Response Protocol H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.